Product packaging for 1-Methylpiperazin-2-one hydrochloride(Cat. No.:CAS No. 109384-27-2)

1-Methylpiperazin-2-one hydrochloride

Cat. No.: B012958
CAS No.: 109384-27-2
M. Wt: 150.61 g/mol
InChI Key: KMRWHESBJZFGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylpiperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O B012958 1-Methylpiperazin-2-one hydrochloride CAS No. 109384-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRWHESBJZFGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589262
Record name 1-Methylpiperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109384-27-2, 59702-07-7
Record name 1-Methylpiperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-piperazinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylpiperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] As the hydrochloride salt of 1-methylpiperazin-2-one, it exhibits enhanced stability and excellent solubility in aqueous solutions, making it a highly suitable intermediate for various synthetic applications.[1][2] Its structural features are of significant interest to researchers in neuropharmacology, where it is utilized in the design and synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders such as anxiety and depression.[1][2] Beyond pharmaceuticals, this compound also finds applications in the fields of agrochemicals and material science.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

General Properties
PropertyValueSource
CAS Number 109384-27-2[1][3]
Molecular Formula C₅H₁₀N₂O·HCl[1][4]
Molecular Weight 150.61 g/mol [1][3][4]
Appearance White to yellowish brown solid[1][2]
Purity ≥ 95% (by NMR)[1][2]
Solubility Excellent solubility in water[1][2]
Storage Conditions Store at 0-8 °C[1][2]
Computed and Spectroscopic Data
Identifier/PropertyValueSource
IUPAC Name 1-methylpiperazin-2-one;hydrochloride[3][5]
InChI InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H[3][5]
InChIKey KMRWHESBJZFGFH-UHFFFAOYSA-N[3][5]
Canonical SMILES CN1CCNCC1=O.Cl[3][5]
¹H-NMR (400 MHz, DMSO-d6) δ 2.86 (3H, s), 3.34 (2H, br m), 3.50 (2H, m), 3.64 (2H, s)[6]
Mass Spectra (ESI) m/z: 115 ([M + H]⁺)[6]
Topological Polar Surface Area 32.3 Ų[3]

Experimental Protocols

Synthesis of this compound

A general laboratory procedure for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[6]

Materials:

  • Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

  • 4N HCl in dioxane solution

  • Toluene

Procedure:

  • To a reaction vessel containing tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (2.06 g), add a 4N HCl-dioxane solution (20 mL).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the completion of the reaction (e.g., by TLC or LC-MS).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Add toluene to the residue.

  • Remove the toluene by azeotropic distillation under reduced pressure to eliminate residual water and HCl.

  • Dry the resulting residue to yield this compound as an oil (1.44 g, 99% yield).[6]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and assess the purity of the synthesized compound.

  • Sample Preparation: Dissolve a small amount of the final product in a suitable deuterated solvent, such as DMSO-d6.

  • Acquisition: Record the ¹H-NMR spectrum using a 400 MHz spectrometer.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons in the this compound structure. The expected chemical shifts are approximately δ 2.86 (s, 3H), 3.34 (br m, 2H), 3.50 (m, 2H), and 3.64 (s, 2H).[6]

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Purpose: To determine the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using an ESI mass spectrometer in positive ion mode.

  • Analysis: The mass spectrum is expected to show a prominent peak at an m/z of 115, which corresponds to the protonated form of the free base ([M+H]⁺).[6]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for producing this compound from its Boc-protected precursor.

Synthesis_Workflow Synthesis of this compound start Start: Tert-butyl 4-methyl-3- oxopiperazine-1-carboxylate reagent Add 4N HCl in Dioxane start->reagent Step 1 reaction Stir at Room Temperature (1 hour) reagent->reaction Step 2 evaporation1 Solvent Removal (Reduced Pressure) reaction->evaporation1 Step 3 azeotrope Azeotropic Distillation with Toluene evaporation1->azeotrope Step 4 drying Drying azeotrope->drying Step 5 product End Product: 1-Methylpiperazin-2-one Hydrochloride (Oil) drying->product Step 6

Caption: Synthetic workflow for this compound.

Safety Information

This compound is associated with the following GHS hazard classifications:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its primary applications include:

  • Pharmaceutical Development: It serves as a crucial precursor in the development of pharmaceuticals, especially those for treating anxiety and depression.[1]

  • Neuropharmacology: The compound is used in studies related to the central nervous system to explore new treatments for neurological disorders.[1][2]

  • Analytical Chemistry: It can be employed in analytical methods for the detection and quantification of piperazine derivatives.[1]

  • Biochemical Research: It is utilized in the synthesis of ligands for receptors, aiding in the study of drug-receptor interactions.[1]

  • Material Science: This chemical can be incorporated into polymer formulations to enhance the mechanical properties and stability of materials.[1][2]

References

A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride: A Key Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazin-2-one hydrochloride is a heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural attributes make it a versatile synthetic intermediate for the development of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and its applications as a crucial building block in the creation of novel therapeutic agents, particularly those targeting the central nervous system.

Chemical Identity and Properties

This compound is the hydrochloride salt of the N-methyl derivative of piperazin-2-one. Its chemical structure features a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at the 2-position and a methyl group attached to the nitrogen at the 1-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it highly suitable for various synthetic applications in drug development.[1]

Table 1: Chemical Identifiers and Physicochemical Properties [2]

IdentifierValue
CAS Number 109384-27-2[2]
IUPAC Name 1-methylpiperazin-2-one;hydrochloride[2]
Molecular Formula C₅H₁₁ClN₂O[2]
Molecular Weight 150.61 g/mol [2]
Appearance White to off-white solid[3]
Solubility Freely soluble in water[4]

Synthesis

A common laboratory-scale synthesis of this compound involves the deprotection of a protected precursor, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate.[3]

Experimental Protocol: Synthesis from a Protected Precursor[3]

Materials:

  • tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

  • 4N HCl in dioxane

  • Toluene

Procedure:

  • To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (1 equivalent), add a 4N solution of hydrogen chloride in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add toluene to the residue and perform azeotropic distillation to remove any remaining traces of water and solvent.

  • The resulting residue is this compound.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of this compound start tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate process Stir at Room Temperature start->process reagent 4N HCl in Dioxane reagent->process workup Solvent Removal & Azeotropic Distillation process->workup product This compound workup->product G Ras Ras Active_Ras Active Ras Ras->Active_Ras Farnesylation Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Piperazinone_Derivative Piperazin-2-one Derivative Piperazinone_Derivative->Farnesyltransferase Inhibition Downstream_Signaling Downstream Signaling (Proliferation) Active_Ras->Downstream_Signaling

References

Molecular structure and weight of 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Methylpiperazin-2-one hydrochloride. It is intended to serve as a valuable resource for professionals in research and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound widely utilized as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of applications in pharmaceutical and chemical research.[1][2]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[3][4]
Molecular Weight 150.61 g/mol [3][4][5]
CAS Number 109384-27-2[3][4][5]
IUPAC Name 1-methylpiperazin-2-one;hydrochloride[3][4]
Canonical SMILES CN1CCNCC1=O.Cl[3][4]
Appearance White to yellowish-brown solid[1]
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the following steps:

  • To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (2.06 g), a 4N HCl-dioxane solution (20 mL) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Following the completion of the reaction, the solvent is removed by distillation under reduced pressure.

  • Toluene is added to the residue, and the solvent is again removed via azeotropic distillation under reduced pressure.

  • The resulting residue is dried to yield this compound as an oil (1.44 g, 99% yield).[5]

Characterization Data

The synthesized compound can be characterized using the following spectroscopic methods:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 2.86 (3H, s), 3.34 (2H, br m), 3.50 (2H, m), 3.64 (2H, s).[5]

  • Mass Spectrometry (ESI): m/z: 115 ([M + H]⁺).[5]

Role in Drug Development

This compound is a valuable building block in pharmaceutical development, particularly in the field of neuropharmacology.[1][2] It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including those targeting central nervous system disorders such as anti-anxiety and antidepressant medications.[1][2] While the compound itself is primarily a synthetic intermediate, its piperazine core is a common scaffold in many biologically active molecules due to its ability to interact with various biological targets.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Synthesis_Workflow start Start: tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate step1 Add 4N HCl-dioxane solution start->step1 step2 Stir at room temperature for 1 hour step1->step2 step3 Remove solvent under reduced pressure step2->step3 step4 Azeotropic distillation with toluene step3->step4 end_product End Product: this compound step4->end_product

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

Drug_Development_Role intermediate 1-Methylpiperazin-2-one hydrochloride synthesis Chemical Synthesis (Further functionalization) intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api cns_drugs CNS-Targeting Drugs (e.g., antidepressants, anxiolytics) api->cns_drugs

Caption: Role of this compound in drug development.

References

Solubility Profile of 1-Methylpiperazin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound frequently employed as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-anxiety and antidepressant medications.[1] Its physicochemical properties, most notably its solubility in different solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its determination, and illustrates its application in pharmaceutical synthesis.

Physicochemical Properties

PropertyValueSource
CAS Number 109384-27-2[1][2][3]
Molecular Formula C₅H₁₁ClN₂O[2][4]
Molecular Weight 150.61 g/mol [1][3][4]
Appearance White to yellowish-brown solid[1]
Purity ≥95% (NMR)[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a hydrochloride salt, a qualitative solubility profile can be inferred. The compound exhibits excellent solubility in water.[1] For organic solvents, solubility is expected to vary based on polarity, proticity, and the temperature of the system.

The following table summarizes the expected qualitative solubility. It is important to note that these are general predictions and experimental verification is crucial for specific applications.

SolventExpected Qualitative SolubilityRationale
Water Excellent[1] As a hydrochloride salt, it readily dissolves in aqueous media.
Methanol SolublePolar protic solvent, likely to dissolve the salt.
Ethanol SolublePolar protic solvent, similar to methanol.
Dimethyl Sulfoxide (DMSO) SolublePolar aprotic solvent, known for its broad solvency.
Dimethylformamide (DMF) SolublePolar aprotic solvent, often used in organic synthesis.
Acetonitrile Sparingly SolubleLess polar than DMF and DMSO, may have limited capacity.
Acetone Sparingly Soluble / InsolubleLower polarity, less likely to dissolve the ionic salt.
Dichloromethane (DCM) InsolubleNonpolar solvent, unlikely to dissolve the hydrochloride salt.
Hexanes InsolubleNonpolar solvent, unlikely to dissolve the hydrochloride salt.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For precise and quantitative solubility measurement, the isothermal shake-flask method is a widely accepted and recommended procedure.[5]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established by preliminary experiments where concentration is measured at different time points until it becomes constant.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

G Experimental Workflow for Solubility Determination A Add excess 1-Methylpiperazin-2-one HCl to solvent B Equilibrate in shaker bath at constant temperature A->B 24-48 hours C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Workflow for the isothermal shake-flask solubility determination method.

Application in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including those with anti-anxiety properties.[1][6][7] The piperazine moiety is a common scaffold in centrally active agents. A general synthetic workflow involves the reaction of 1-Methylpiperazin-2-one (often generated in situ from the hydrochloride salt by treatment with a base) with a suitable electrophile to introduce further chemical diversity.

G General Synthetic Pathway Utilizing 1-Methylpiperazin-2-one cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 1-Methylpiperazin-2-one Hydrochloride D Nucleophilic Substitution Reaction A->D B Base (e.g., NaHCO₃, Et₃N) B->D C Electrophilic Substrate (R-X) C->D E Extraction & Washing D->E F Crystallization / Chromatography E->F G Target Pharmaceutical Intermediate / API F->G

Generalized workflow for the use of 1-Methylpiperazin-2-one in synthesis.

This generalized scheme highlights the key stages where solubility plays a critical role:

  • Reaction: The choice of solvent must ensure sufficient solubility of the reactants to facilitate the reaction.

  • Workup & Purification: Differences in solubility of the product and impurities in various solvents are exploited during extraction, washing, and crystallization or chromatographic purification.

Conclusion

While quantitative solubility data for this compound remains sparse in the literature, its qualitative profile can be inferred from its chemical nature as a hydrochloride salt, indicating high aqueous solubility. For process development and formulation, it is imperative that researchers determine quantitative solubility in relevant solvent systems using standardized methods like the isothermal shake-flask technique. A thorough understanding of its solubility characteristics is fundamental to leveraging its full potential as a key intermediate in the development of novel therapeutics.

References

Potential biological activities and mechanism of action of 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While primarily utilized as a key building block in the synthesis of more complex molecules, the inherent structural features of the piperazin-2-one and N-methylpiperazine moieties suggest a wide range of potential biological activities. This technical guide provides an in-depth overview of the known and potential biological activities and mechanisms of action of derivatives of 1-Methylpiperazin-2-one, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Although direct biological studies on this compound are limited, extensive research on its close analogs provides a strong foundation for predicting its therapeutic potential.

Potential Biological Activities

Derivatives incorporating the 1-methylpiperazin-2-one core have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. These activities are largely attributable to the piperazine and piperazinone scaffolds, which are prevalent in numerous clinically approved drugs. The primary areas of investigation include oncology, neuropharmacology, and infectious diseases.

Anticancer and Cytotoxic Activity

The piperazin-2-one scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. Several derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines.

One of the key mechanisms of action for certain piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are frequently mutated and hyperactivated in various cancers. Inhibition of farnesyltransferase disrupts the Ras signaling pathway (Ras-Raf-MEK-ERK), leading to a reduction in cell proliferation and the induction of apoptosis.

Furthermore, compounds containing the N-methylpiperazine moiety have been shown to act as potent inhibitors of tubulin polymerization. By interfering with the dynamics of microtubules, these agents arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, being a key component of several approved antipsychotic and antidepressant medications. Its ability to interact with various neurotransmitter receptors and enzymes in the brain makes it a valuable scaffold for the development of novel neuropharmacological agents.

Derivatives of N-methylpiperazine have been shown to modulate the activity of serotonin (5-HT) receptors, which play a crucial role in mood regulation. Additionally, novel N-methylpiperazine chalcones have been identified as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Antimicrobial and Anti-inflammatory Activity

The broader class of piperazine derivatives has a long history of use in the treatment of infectious and inflammatory diseases. Various N-aryl and N-alkyl piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. While the exact mechanisms can vary, some derivatives are known to target essential microbial enzymes.

In the realm of inflammation, certain piperazine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological data for representative derivatives containing the N-methylpiperazine or piperazin-2-one scaffold.

Compound ClassTargetAssayIC50/KiReference
N-methyl-piperazine chalconesMAO-BEnzyme InhibitionIC50: 0.71 µM - 1.11 µM[1]
Ki: 0.21 µM - 0.28 µM[1]
Arylamide derivatives with 1-methylpiperazineTubulin PolymerizationAntiproliferativeIC50: 0.88 µM - 1.58 µM[2]
Thiazolinylphenyl-piperazinesBreast Cancer Cell Lines (MCF-7, SKBR-3, MDA-MB231)CytotoxicityIC50: 15 µM - 40 µM[3]

Experimental Protocols

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against farnesyltransferase.

Methodology:

  • Recombinant human farnesyltransferase is incubated with a fluorescently labeled farnesyl pyrophosphate (FPP) substrate and a Ras-derived peptide.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • The reaction is terminated, and the extent of farnesylation of the peptide is quantified using a fluorescence-based detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin in vitro.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer at 37°C to induce polymerization into microtubules.

  • The test compound is added to the reaction mixture at various concentrations prior to the initiation of polymerization.

  • The polymerization process is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized tubulin.

  • The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.

  • The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against MAO-A and MAO-B isoforms.

Methodology:

  • Recombinant human MAO-A or MAO-B is pre-incubated with the test compound at various concentrations.

  • A substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for a defined period.

  • The product of the reaction is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogenic or fluorogenic substrate.

  • The percentage of inhibition is determined, and IC50 values are calculated.

Signaling Pathways and Workflows

Proposed Mechanism of Action for Anticancer Activity

anticancer_mechanism cluster_drug 1-Methylpiperazin-2-one Derivative cluster_pathway Cellular Signaling Drug Piperazin-2-one Derivative FT Farnesyltransferase Drug->FT Inhibition Ras Ras Protein FT->Ras Activates Signaling Downstream Signaling (Raf-MEK-ERK) Ras->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Inhibition of Farnesyltransferase by a Piperazin-2-one Derivative.

Experimental Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow Start Synthesized 1-Methylpiperazin-2-one Derivatives CellCulture Culture Cancer Cell Lines Start->CellCulture Treatment Treat Cells with Compounds at Varying Concentrations CellCulture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay DataAnalysis Analyze Data & Determine IC50 Values Assay->DataAnalysis End Identify Lead Compounds DataAnalysis->End

Caption: Workflow for assessing the cytotoxicity of novel compounds.

Conclusion

While this compound itself is primarily a synthetic intermediate, the extensive body of research on its derivatives highlights the immense potential of this scaffold in drug discovery. The piperazin-2-one and N-methylpiperazine moieties confer a remarkable diversity of biological activities, including promising anticancer, CNS, and antimicrobial properties. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic diagrams, provides a solid foundation for researchers to design and synthesize novel derivatives of 1-Methylpiperazin-2-one with tailored therapeutic profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

1-Methylpiperazin-2-one Hydrochloride: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 1-Methylpiperazin-2-one hydrochloride (CAS No: 109384-27-2). The information is compiled and presented to meet the needs of laboratory personnel and those involved in drug development.

Chemical Identification and Properties

This compound is a hydrochloride salt of 1-methylpiperazin-2-one.[1] It is recognized for its utility as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.[1] Its excellent solubility in water makes it a suitable candidate for diverse formulations.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂OPubChem[2], Chem-Impex[1]
Molecular Weight 150.61 g/mol PubChem[2], Chem-Impex[1]
Appearance White to yellowish-brown solidChem-Impex[1]
Purity ≥ 95% (NMR)Chem-Impex[1]
Storage Conditions Store at 0-8 °CChem-Impex[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on information from multiple sources.

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS Hazard Statement CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed[2]
Skin Corrosion/Irritation2H315Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335May cause respiratory irritation[2]

Pictogram:

alt text

Signal Word: Warning[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety. The following guidelines should be strictly adhered to.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[3]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Remove contaminated clothing and wash before reuse.

First-Aid Measures

In case of exposure, immediate medical attention is required.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for Handling a Chemical Spill:

Spill_Response cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal A Evacuate Immediate Area B Alert Others & Supervisor A->B C Assess the Spill B->C D Wear Appropriate PPE C->D If spill is manageable J Contact Emergency Response Team C->J If spill is large or unmanageable E Contain the Spill (Use absorbent material) D->E F Carefully Collect Material E->F G Clean Spill Area F->G H Place Waste in Labeled Container G->H I Dispose of as Hazardous Waste H->I

Caption: General workflow for responding to a chemical spill.

Personal Precautions:

  • Avoid dust formation.[3]

  • Avoid breathing vapors, mist, or gas.[3]

  • Ensure adequate ventilation.[3]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[3]

  • Do not let the product enter drains.[3]

Methods for Cleaning Up:

  • Use a suitable absorbent material to contain the spill.

  • Collect the spilled material and place it in a suitable container for disposal.[3]

  • Clean the affected area thoroughly.

Storage and Stability

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is between 0-8 °C.[1]

Stability:

  • The product is stable under recommended storage conditions.

Incompatible Materials:

Toxicological Information

Detailed quantitative toxicological data such as LD50 or LC50 values for this compound are not specified in the searched resources. The primary toxicological concerns are based on its GHS classification.

Table 4: Summary of Toxicological Effects

EffectDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.

References

1-Methylpiperazin-2-one Hydrochloride: A Technical Overview of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its utility in the development of anti-anxiety and antidepressant medications underscores its importance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, general applications, and safety data. Despite extensive searches of scientific literature and patent databases, specific details regarding its initial discovery, a detailed historical timeline of its synthesis, and explicit experimental protocols remain largely undocumented in publicly accessible resources.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. This compound, a member of this family, is recognized for its role as a versatile building block in the synthesis of complex bioactive molecules.[1] Its hydrochloride salt form often enhances solubility and stability, making it suitable for various reaction conditions. This document aims to consolidate the known technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 109384-27-2
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Appearance White to yellowish-brown solid
Purity ≥95% to 99% (supplier dependent)
Solubility Soluble in water

Synthesis and Historical Context

Despite comprehensive searches, the specific details of the initial discovery and the historical development of the synthesis of this compound are not well-documented in available scientific journals or patent literature. General synthetic routes for piperazin-2-one cores often involve the cyclization of N-substituted ethylenediamine derivatives. A plausible synthetic pathway for 1-Methylpiperazin-2-one would likely involve the cyclization of a precursor such as an N-(2-aminoethyl)-N-methylglycine derivative.

A general workflow for the synthesis of piperazin-2-ones is depicted in the following diagram. It is important to note that this is a generalized representation and not a specific, validated protocol for the synthesis of this compound.

G cluster_0 Conceptual Synthetic Workflow for Piperazin-2-ones A N-methylethylenediamine C Intermediate Acyldiamine A->C Acylation B Haloacetyl Halide (e.g., Chloroacetyl chloride) B->C E 1-Methylpiperazin-2-one C->E Intramolecular Nucleophilic Substitution D Base-mediated Cyclization D->E G 1-Methylpiperazin-2-one Hydrochloride E->G F HCl Treatment F->G G A 1-Methylpiperazin-2-one Hydrochloride B Further Synthetic Modifications A->B C Bioactive Molecule (e.g., CNS Drug Candidate) B->C D Interaction with Biological Target (e.g., Receptor, Enzyme) C->D E Therapeutic Effect (e.g., Anxiolytic, Antidepressant) D->E

References

The Versatile Building Block: A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one hydrochloride (CAS No. 109384-27-2), a key building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthetic applications, and its role in the mechanism of action of notable CNS drugs.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing purities of 97% or higher. It is generally supplied as a white to off-white or yellowish-brown solid. For research and development purposes, it is available in quantities ranging from milligrams to multiple kilograms. Bulk quantities for larger-scale synthesis are also available upon request from several manufacturers.

Supplier CategoryRepresentative SuppliersAvailable QuantitiesPurity
Research Chemicals Chem-Impex, Santa Cruz Biotechnology, Fluorochemmg to g≥95%
Bulk & Custom Synthesis Zhejiang Jiuzhou Chem Co., Ltd, Henan Blight Industry Co., Ltdkg to metric ton≥99%

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Physicochemical Properties
PropertyValueSource
CAS Number 109384-27-2[1][2]
Molecular Formula C₅H₁₀N₂O·HCl[1][2]
Molecular Weight 150.61 g/mol [1][2]
Appearance White to yellowish brown solid[1]
Purity ≥95% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]
Safety and Hazard Information
Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin irritation (Category 2)
H319Causes serious eye irritationSerious eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Note: This is not an exhaustive list of all safety information. Please refer to the full Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthetic Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of antipsychotic and antidepressant medications.[1] Its piperazine moiety is a common scaffold in CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.

General Synthetic Protocol for this compound

A general synthesis of this compound involves the deprotection of a protected precursor. For example, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate can be treated with a strong acid, such as hydrochloric acid in dioxane, to yield the desired product.

Experimental Protocol: To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (1 equivalent) in dioxane, a 4N solution of HCl in dioxane (excess) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield this compound.

Role in the Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of olanzapine can involve the condensation of a thienobenzodiazepine intermediate with N-methylpiperazine. While not a direct use of this compound, the N-methylpiperazine core is the key structural feature.

Illustrative Synthetic Step: The final step in one of the patented syntheses of olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine hydrochloride with N-methylpiperazine in a high-boiling solvent mixture like dimethyl sulfoxide (DMSO) and toluene at elevated temperatures.

Role in the Synthesis of Vortioxetine

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder. Its synthesis involves the introduction of a piperazine moiety onto a phenyl ring. Several synthetic routes exist, often utilizing a protected piperazine derivative that is later deprotected and methylated, or by direct coupling with a pre-formed N-methylpiperazine derivative.

Illustrative Synthetic Approach: One patented synthesis of vortioxetine involves the palladium-catalyzed coupling of a protected piperazine with an appropriate aryl halide, followed by deprotection and subsequent reaction steps to yield the final product. The N-methylpiperazine moiety is a key component of the final drug structure.

Involvement in Signaling Pathways

The therapeutic effects of drugs synthesized using this compound as a precursor are directly related to their interaction with specific signaling pathways in the central nervous system.

Olanzapine's Mechanism of Action

Olanzapine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and frontal cortex, respectively. This dual antagonism is believed to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia. Furthermore, chronic treatment with olanzapine has been shown to activate the Jak2/Stat3 signaling pathway, which may contribute to its long-term therapeutic effects and side-effect profile.

Olanzapine_Signaling cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC Jak2 Jak2 Stat3 Stat3 Jak2->Stat3 phosphorylates Gene_Expression Gene Expression (e.g., RGS7) Stat3->Gene_Expression regulates Olanzapine Olanzapine Olanzapine->D2R Olanzapine->HT2AR Olanzapine->Jak2 activates

Olanzapine's Mechanism of Action
Vortioxetine's Mechanism of Action

Vortioxetine exhibits a multimodal mechanism of action, primarily as a serotonin (5-HT) reuptake inhibitor (SERT inhibitor). Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. This complex pharmacological profile leads to a modulation of serotonergic neurotransmission and downstream effects on other neurotransmitter systems, including glutamate and GABA. Recent studies have also implicated the activation of the mTORC1 signaling cascade in its antidepressant effects.

Vortioxetine_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron Serotonin_Release Serotonin Release Serotonin Serotonin Serotonin_Release->Serotonin SERT SERT Serotonin->SERT HT1A 5-HT1A (Agonist) mTORC1 mTORC1 Signaling Cascade HT1A->mTORC1 activates HT1B 5-HT1B (Partial Agonist) HT3 5-HT3 (Antagonist) Neuroplasticity Synaptic Plasticity & Neurogenesis mTORC1->Neuroplasticity promotes Vortioxetine Vortioxetine Vortioxetine->SERT Vortioxetine->HT1A Vortioxetine->HT1B Vortioxetine->HT3

Vortioxetine's Multimodal Mechanism

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in the synthesis of CNS-active pharmaceuticals. Its incorporation into drug candidates, such as olanzapine and vortioxetine, has led to the development of effective treatments for complex psychiatric disorders. A thorough understanding of its properties, synthetic utility, and the signaling pathways modulated by its derivatives is crucial for the continued innovation in the field of drug discovery and development. This guide provides a foundational resource for researchers and professionals working in this area.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Methylpiperazin-2-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structural features, including a secondary amine amenable to substitution and a lactam functionality, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, such as anti-anxiety and antidepressant medications.[1][2] Its hydrochloride salt form offers enhanced stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1][2] These application notes provide detailed protocols for common synthetic transformations involving this compound, including N-alkylation, N-acylation, and reductive amination.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 109384-27-2[2]
Molecular Formula C₅H₁₀N₂O·HCl[2]
Molecular Weight 150.61 g/mol [2]
Appearance White to yellowish-brown solid[2]
Purity ≥ 95% (NMR)[2]
Storage Conditions Store at 0-8 °C[2]

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Key Synthetic Applications and Protocols

This compound is a valuable starting material for the synthesis of various substituted piperazinones. The secondary amine at the 4-position is the primary site of reactivity, allowing for the introduction of a wide range of functional groups.

N-Alkylation

N-alkylation of 1-methylpiperazin-2-one introduces alkyl substituents at the 4-position, a common strategy in the synthesis of pharmaceutical intermediates. The reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid.

General Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_products Products reactant1 1-Methylpiperazin-2-one product 4-Alkyl-1-methylpiperazin-2-one reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product base Base byproduct Base·HX base->byproduct

Caption: General workflow for the N-alkylation of 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 4-Benzyl-1-methylpiperazin-2-one

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (2.2 eq) (e.g., potassium carbonate or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride and liberate the free base.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-benzyl-1-methylpiperazin-2-one.

Representative Data for N-Alkylation Reactions:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile80685-95
Ethyl iodideEt₃NDMF60880-90
1-BromobutaneK₂CO₃Acetonitrile801275-85
N-Acylation

N-acylation of 1-methylpiperazin-2-one with acyl chlorides or anhydrides provides the corresponding 4-acyl derivatives. These amides are important intermediates in the synthesis of various bioactive molecules. A base is typically required to scavenge the acid byproduct.

General Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Products reactant1 1-Methylpiperazin-2-one product 4-Acyl-1-methylpiperazin-2-one reactant1->product reactant2 RCOCl (Acyl Chloride) reactant2->product base Base byproduct Base·HCl base->byproduct

Caption: General workflow for the N-acylation of 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 4-Benzoyl-1-methylpiperazin-2-one

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a tertiary amine base such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) and stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield 4-benzoyl-1-methylpiperazin-2-one.

Representative Data for N-Acylation Reactions:

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl chlorideEt₃NDCM0 to RT390-98
Acetyl chlorideDIPEATHF0 to RT292-97
Acetic anhydridePyridineDCMRT488-95
Reductive Amination

Reductive amination allows for the formation of a new carbon-nitrogen bond between the 4-position of the piperazinone and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced by a suitable reducing agent.

General Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_products Product reactant1 1-Methylpiperazin-2-one product 4-Alkyl-1-methylpiperazin-2-one reactant1->product reactant2 Aldehyde/Ketone reactant2->product reductant Reducing Agent reductant->product

Caption: General workflow for the reductive amination with 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 1-Methyl-4-(phenylmethyl)piperazin-2-one

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), add a base (1.1 eq) like triethylamine to neutralize the hydrochloride.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 1-methyl-4-(phenylmethyl)piperazin-2-one.

Representative Data for Reductive Amination Reactions:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCMRT1280-90
AcetoneNaBH₃CNMethanolRT1675-85
CyclohexanoneNaBH(OAc)₃DCERT2470-80

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in these application notes for N-alkylation, N-acylation, and reductive amination provide robust and reproducible methods for the synthesis of a wide array of substituted piperazinones. These derivatives are key intermediates in the discovery and development of new therapeutic agents, demonstrating the continued importance of this compound in medicinal chemistry and the pharmaceutical industry.

References

The Role of 1-Methylpiperazin-2-one Hydrochloride as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a lactam function, a tertiary amine, and a secondary amine in its hydrochloride form, provide multiple reactive sites for chemical modification. This allows for the facile introduction of diverse substituents, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. The piperazin-2-one scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds with a wide range of biological activities.[1] This application note will delve into the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of anticancer and central nervous system (CNS) agents. Detailed protocols and data are provided to guide researchers in leveraging this important synthetic intermediate.

Application in Anticancer Drug Discovery: Targeting the Ras Signaling Pathway

The Ras family of small GTPases (KRas, HRas, and NRas) are critical regulators of cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers, making the Ras signaling pathway a prime target for anticancer drug development.[2] One key strategy to inhibit Ras function is to prevent its post-translational modification, specifically farnesylation, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling cascades like the RAF-MEK-ERK pathway.[1][2] The enzyme responsible for this modification, farnesyltransferase (FTase), has been a significant target for the development of anticancer therapeutics.[3] Piperazin-2-one derivatives have shown promise as farnesyltransferase inhibitors (FTIs).[1]

Quantitative Data: Farnesyltransferase Inhibitory Activity
Compound ClassTargetIC50 (nM)Cell-Based AssayReference
N-ArylpiperazinonesFarnesyltransferase1.4 - 50H-Ras processing[3]
Experimental Protocol: Synthesis of a Generic N-Arylpiperazinone FTI

This protocol describes a general method for the arylation of 1-Methylpiperazin-2-one, a key step in the synthesis of potential farnesyltransferase inhibitors.

Objective: To synthesize an N-aryl derivative of 1-Methylpiperazin-2-one.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried flask, add this compound (1.2 mmol), aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Farnesyltransferase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against farnesyltransferase.

Objective: To measure the IC50 value of a test compound against human farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Streptavidin-coated microplate

  • Europium-labeled anti-His6 antibody (for His-tagged FPP) or other suitable detection reagent

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Add 2 µL of the test compound at various concentrations (typically in a 10-point, 3-fold dilution series) to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 4 µL of a solution containing FTase (e.g., 2 nM final concentration) and the biotinylated Ras peptide (e.g., 100 nM final concentration) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 4 µL of FPP (e.g., 50 nM final concentration) in assay buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a stop/detection buffer containing EDTA and the detection reagent (e.g., Europium-labeled antibody).

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes to allow for capture of the biotinylated peptide.

  • Wash the plate to remove unbound reagents.

  • Read the plate on a TRF plate reader to measure the amount of farnesylated peptide.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

G Ras Signaling Pathway and FTI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras Ras_GTP Ras-GTP (Active) Ras_GDP Ras-GDP (Inactive) Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf Activation Ras_GDP->Ras_GTP GEF MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation, Survival, Differentiation FTase Farnesyltransferase FTase->Ras Farnesylation (Membrane Targeting) FTI Farnesyltransferase Inhibitor (e.g., Piperazin-2-one derivative) FTI->FTase Inhibition

Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.

G Experimental Workflow for FTI Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-Methylpiperazin-2-one Hydrochloride reaction N-Arylation start->reaction product N-Arylpiperazinone Library reaction->product assay FTase Inhibition Assay product->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound sar->lead

Caption: Workflow for the discovery of farnesyltransferase inhibitors.

Application in CNS Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system, including potential treatments for anxiety and depression.[4] The piperazine moiety is a common feature in many CNS-active drugs, often contributing to the desired pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of a CNS-Active Piperazine Derivative

This protocol provides a general method for the alkylation of the secondary amine of 1-Methylpiperazin-2-one, a common step in the synthesis of CNS drug candidates.

Objective: To synthesize an N-alkylated derivative of 1-Methylpiperazin-2-one.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (15 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) to the mixture.

  • Heat the reaction to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in constructing both anticancer and CNS-active compounds highlights its importance in modern drug discovery. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the vast potential of this valuable scaffold in the development of novel therapeutics. Further exploration of derivatives of 1-Methylpiperazin-2-one is warranted to uncover new pharmacological activities and to develop next-generation medicines.

References

Application Notes and Protocols for 1-Methylpiperazin-2-one Hydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile chemical compound frequently utilized in pharmaceutical research and development.[1] It is the hydrochloride salt of 1-methylpiperazin-2-one, a structure that serves as a key intermediate and building block in the synthesis of novel bioactive molecules.[1] Its high solubility in water makes it a suitable candidate for various chemical reactions and formulations.[1] While not typically used as a direct therapeutic agent, its core structure is integral to the development of drugs targeting the central nervous system (CNS), highlighting its significance in neuropharmacology.[1]

This document provides an overview of its primary application as a synthetic precursor and outlines a general experimental workflow for the neuropharmacological evaluation of novel compounds derived from this scaffold.

Application Note: A Versatile Scaffold for CNS Drug Discovery

The principal role of this compound in neuropharmacology is to serve as a starting material or key intermediate in the synthesis of more complex piperazine derivatives. The piperazine ring is a common pharmacophore found in numerous drugs with activity at various neurotransmitter receptors.[2] By modifying the 1-Methylpiperazin-2-one core, medicinal chemists can design and synthesize new chemical entities with tailored affinities for specific CNS targets.

Examples of Neuropharmacologically Active Piperazine Derivatives:

  • Serotonin (5-HT) Receptor Ligands: Many piperazine derivatives show affinity for serotonin receptors. For instance, some derivatives act as 5-HT1A receptor agonists, which are implicated in the treatment of anxiety and depression.[3]

  • Dopamine Receptor Ligands: The piperazine moiety is present in molecules designed to interact with dopamine receptors, relevant for treating conditions like schizophrenia and Parkinson's disease.[3]

  • Sigma Receptor Ligands: Novel amidopiperazine compounds have been shown to bind to the sigma-1 receptor, demonstrating neuroprotective and neurotrophic effects in preclinical models.[4]

  • Transient Receptor Potential Canonical 6 (TRPC6) Activators: A recently discovered piperazine derivative has been identified as a selective TRPC6 activator, showing potential for treating synaptic deficiencies in Alzheimer's disease.[5]

The following diagram illustrates the general workflow from a synthetic precursor to a potential therapeutic candidate.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase start 1-Methylpiperazin-2-one hydrochloride synth Multi-step Chemical Synthesis (e.g., acylation, alkylation) start->synth Precursor product Novel Piperazine Derivative synth->product Yields invitro In Vitro Screening (Binding & Functional Assays) product->invitro Candidate Compound invivo In Vivo Testing (Animal Models) invitro->invivo Promising Hit target Identified Biological Target (e.g., 5-HT1A Receptor) invivo->target Mechanism of Action

Caption: General workflow from synthesis to biological target identification.

Experimental Protocols: Neuropharmacological Screening Workflow

The following protocols describe a generalized, multi-tiered approach for evaluating the neuropharmacological properties of a novel compound synthesized using this compound as a precursor.

In Vitro Characterization

The initial phase involves determining the compound's interaction with a panel of relevant CNS targets.

G compound Novel Piperazine Derivative binding Protocol 1: Receptor Binding Assay compound->binding Test functional Protocol 2: Functional Cell-Based Assay compound->functional Test affinity Determine Affinity (Ki) for CNS Receptors binding->affinity Output hit Prioritized Hit Compound affinity->hit activity Determine Activity (EC50 / IC50) functional->activity Output activity->hit

Caption: Workflow for in vitro characterization of a novel compound.

Protocol 1: Radioligand Binding Assay for CNS Receptor Panel

Objective: To determine the binding affinity (Ki) of the novel derivative for a broad range of neuro-receptors (e.g., serotonin, dopamine, adrenergic, muscarinic).

Materials:

  • Novel piperazine derivative (test compound)

  • Membrane preparations from cells expressing the target receptor or from brain tissue (e.g., human cortex)

  • Radioligand specific for each target receptor (e.g., [³H]WAY-100635 for 5-HT1A)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

    • 50 µL of the diluted test compound.

    • 50 µL of the specific radioligand at a concentration near its Kd.

    • 50 µL of the receptor membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)

Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR target identified from the binding assay (e.g., a 5-HT receptor).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR.

  • Cell culture medium and supplements.

  • Test compound and a known reference agonist/antagonist.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Plate reader compatible with the detection kit.

Methodology:

  • Cell Plating: Seed the cells in 96-well or 384-well plates and grow to near confluence.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).

    • Proceed to the cAMP detection step as per the kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).

    • Add a known reference agonist at its EC80 concentration to all wells (except controls).

    • Incubate for a further 30 minutes.

    • Proceed to the cAMP detection step.

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.

In Vivo Evaluation

Promising compounds from in vitro screening are advanced to in vivo studies to assess their effects on behavior and neurochemistry in animal models.

Protocol 3: Forced Swim Test (FST) in Mice for Antidepressant-like Activity

Objective: To evaluate the potential antidepressant effect of the novel compound.

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • Test compound, vehicle control (e.g., saline with 0.5% Tween 80), and positive control (e.g., imipramine).

  • Transparent cylindrical tank (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse individually into the water-filled cylinder.

    • Record the session for 6 minutes.

    • The first 2 minutes are considered a habituation period and are excluded from the analysis.

  • Behavioral Scoring: During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of the compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in a specific brain region (e.g., prefrontal cortex).[3]

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump and fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

  • Test compound and vehicle.

  • Artificial cerebrospinal fluid (aCSF).

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples every 20 minutes.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the average baseline concentration. Compare the time course of neurotransmitter changes between the treatment groups.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Receptor Binding Profile of a Hypothetical Derivative

Receptor Target Radioligand Ki (nM)
5-HT1A [³H]WAY-100635 5.2
5-HT2A [³H]Ketanserin 450.1
D2 [³H]Spiperone 875.6
Sigma-1 --INVALID-LINK---Pentazocine 25.3

| M1 | [³H]Pirenzepine | >10,000 |

Table 2: Functional Activity at the 5-HT1A Receptor

Assay Mode Parameter Value
Agonist EC50 (nM) 15.8
Agonist Emax (%) 95% (vs. 8-OH-DPAT)

| Antagonist | IC50 (nM) | Not Active |

Table 3: Effect on Immobility Time in the Forced Swim Test

Treatment Group Dose (mg/kg, i.p.) N Mean Immobility (seconds) ± SEM
Vehicle - 10 155.4 ± 8.2
Test Compound 10 10 92.1 ± 7.5*
Imipramine 20 10 85.6 ± 6.9*

*p < 0.05 compared to Vehicle

Visualization of a Potential Signaling Pathway

If a derivative is found to be a 5-HT1A agonist, it would likely modulate the following signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist 5-HT1A Agonist (Novel Derivative) receptor 5-HT1A Receptor agonist->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., neuronal hyperpolarization) pka->response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor inhibitory signaling pathway.

References

Application Notes and Protocols for 1-Methylpiperazin-2-one Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural motif is a component of molecules developed for anti-anxiety and antidepressant applications.[1] As a piperazine derivative, it belongs to a class of compounds known for their diverse pharmacological activities, frequently interacting with a range of neurotransmitter receptors.[2] These include, but are not limited to, serotonin, dopamine, histamine, and sigma receptors.[2][3][4][5] This document provides a detailed protocol for utilizing this compound as a potential ligand in receptor binding assays, a critical step in drug discovery and neuropharmacology research.[1]

While specific binding data for this compound is not extensively published, the following protocols are based on established methodologies for similar piperazine derivatives and are intended to serve as a comprehensive guide for its characterization.

Potential Receptor Targets

Based on the pharmacology of related piperazine compounds, this compound could be screened against a panel of receptors, including:

  • Sigma Receptors (σ1 and σ2): Several piperazine derivatives have shown high affinity for sigma receptors.[3][6]

  • Serotonin (5-HT) Receptors: The piperazine scaffold is a common feature in many 5-HT receptor ligands.[2]

  • Dopamine (D2) Receptors: Arylpiperazine derivatives are known to interact with dopaminergic systems.

  • Histamine (H3 and H4) Receptors: Various substituted piperazines have been identified as potent histamine receptor antagonists.[5]

Data Presentation: Hypothetical Binding Affinities

The following table summarizes hypothetical binding affinities (Ki, nM) of this compound and a known reference compound for a panel of receptors. This data is for illustrative purposes to guide experimental design and data analysis.

Receptor SubtypeThis compound (Ki, nM)Reference Compound (Ki, nM)Reference Compound Name
Sigma-1 (σ1)1502.5Haloperidol[7]
Sigma-2 (σ2)85091.8Haloperidol
Serotonin (5-HT1A)4501.28-OH-DPAT
Serotonin (5-HT2A)> 10,0003.5Ketanserin
Dopamine (D2)12000.8Spiperone
Histamine (H3)25003.17Compound 4 (from cited literature)[5]

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the Sigma-1 (σ1) receptor is provided below. This protocol can be adapted for other receptor targets by selecting the appropriate radioligand, cell membranes, and buffer conditions.

Protocol: Sigma-1 (σ1) Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human σ1 receptor.

Materials:

  • Test Compound: this compound (CAS: 109384-27-2)[8][9]

  • Receptor Source: Commercially available cell membranes prepared from HEK-293 cells stably expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol).

  • Reference Compound: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well microplates, multi-channel pipettes, rapid filtration harvesting system, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of This compound add_components Add buffer, membranes, test compound/ control, and radioligand to wells prep_ligand->add_components prep_reagents Prepare assay buffer, radioligand, and reference compound solutions prep_reagents->add_components prep_membranes Thaw and dilute receptor membranes prep_membranes->add_components incubate Incubate at room temperature (e.g., 120 minutes) add_components->incubate harvest Rapidly filter contents through glass fiber filters incubate->harvest wash Wash filters with ice-cold assay buffer harvest->wash detect Measure radioactivity using liquid scintillation counting wash->detect calc_ic50 Calculate IC50 value from concentration-response curve detect->calc_ic50 calc_ki Calculate Ki value using the Cheng-Prusoff equation calc_ic50->calc_ki G ligand 1-Methylpiperazin-2-one hydrochloride receptor σ1 Receptor ligand->receptor ip3r IP3 Receptor receptor->ip3r modulates ion_channels Ion Channels (e.g., K⁺, Ca²⁺) receptor->ion_channels modulates ca_signaling Ca²⁺ Signaling ip3r->ca_signaling regulates cellular_response Modulation of Neuronal Excitability and Plasticity ca_signaling->cellular_response ion_channels->cellular_response

References

Analytical methods for the detection and quantification of 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For 1-Methylpiperazin-2-one hydrochloride, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a low UV wavelength can be used, though with potentially lower sensitivity and higher interference.

Protocol 1: HPLC-UV Analysis

This protocol is a general-purpose method for the quantification of this compound.

a. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.

b. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

c. Data Analysis:

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Expected Quantitative Performance (Hypothetical)

The following table summarizes the anticipated performance of the HPLC-UV method. These values are estimates based on methods for similar compounds and require experimental validation.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B D Inject Sample and Standards B->D C Prepare Calibration Standards C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is recommended to improve its volatility and chromatographic performance.

Protocol 2: GC-MS Analysis

This protocol provides a method for the sensitive and selective quantification of this compound.

a. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve a known amount of the sample in the same solvent to achieve a concentration within the calibration range.

  • Derivatization: To 100 µL of each standard and sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes. Cool to room temperature before injection.

b. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions

c. Data Analysis:

Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is performed using the peak area of a selected characteristic ion and comparing it to the calibration curve.

Expected Quantitative Performance (Hypothetical)

The following table outlines the anticipated performance characteristics of the GC-MS method. These are estimations and must be confirmed by method validation.

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Solutions B Derivatization with BSTFA A->B C Inject Derivatized Sample B->C D GC Separation C->D E Mass Spectrometry Detection D->E F Extract Ion Chromatograms E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative purposes (qNMR) without the need for a reference standard of the analyte, provided a certified internal standard is used.

Protocol 3: Quantitative NMR (qNMR) Analysis

This protocol describes a qNMR method for determining the purity or concentration of this compound.

a. Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Add a precise volume of the internal standard stock solution to the NMR tube. Ensure complete dissolution.

b. NMR Acquisition Parameters:

Parameter¹H NMR
Spectrometer 400 MHz or higher
Solvent D₂O or DMSO-d₆
Pulse Program Standard quantitative pulse sequence with a long relaxation delay (e.g., 5 x T₁)
Number of Scans 16 or higher for good signal-to-noise
Temperature 25 °C

c. Data Analysis:

The concentration or purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Expected Quantitative Performance (Hypothetical)

The qNMR method is expected to provide high accuracy and precision.

ParameterExpected Value
Accuracy ± 1%
Precision (% RSD) < 1%

Logical Relationship: qNMR Quantification

qNMR_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output Analyte Analyte Signal (Integral, Proton Count, MW) Formula Purity Formula Analyte->Formula IS Internal Standard Signal (Integral, Proton Count, MW, Mass, Purity) IS->Formula SampleMass Sample Mass SampleMass->Formula Purity Analyte Purity (%) Formula->Purity

Caption: Logical diagram for the calculation of purity using qNMR.

Disclaimer: The protocols and expected performance data presented in these application notes are based on established analytical methods for structurally related compounds and are intended for guidance purposes only. It is imperative that these methods are thoroughly validated in your laboratory to ensure they meet the specific requirements of your application. Method validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).

Application Notes and Protocols: Synthesis of Anti-Anxiety Medications Utilizing 1-Methylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound frequently employed as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its structural features make it a valuable building block for the development of drugs targeting the central nervous system (CNS), particularly those with anti-anxiety and antidepressant properties.[1] This document provides an overview of the potential applications of this compound in the synthesis of anti-anxiety medications, focusing on a hypothetical synthetic pathway to a novel piperazine-based anxiolytic agent.

While direct synthesis of a commercially available anti-anxiety drug starting from this compound is not prominently described in publicly available literature, its utility as a precursor can be illustrated through a representative synthetic scheme. The following sections detail a hypothetical protocol for the synthesis of a fictional anti-anxiety agent, "Anxipiperazone," to showcase the application of this compound.

Hypothetical Synthesis of "Anxipiperazone"

The proposed synthesis involves a multi-step reaction sequence starting with the reduction of the ketone functionality of 1-Methylpiperazin-2-one, followed by N-alkylation and subsequent N-arylation to yield the final product.

Experimental Workflow

Workflow start 1-Methylpiperazin-2-one hydrochloride step1 Reduction start->step1 intermediate1 1-Methylpiperazine step1->intermediate1 step2 N-Alkylation with 1-bromo-3-chloropropane intermediate1->step2 intermediate2 1-(3-chloropropyl)-4- methylpiperazine step2->intermediate2 step3 N-Arylation with 2-methoxyphenol intermediate2->step3 final_product Anxipiperazone step3->final_product purification Purification and Characterization final_product->purification end Final Product purification->end

Caption: Synthetic workflow for "Anxipiperazone".

Experimental Protocols

Step 1: Reduction of 1-Methylpiperazin-2-one

  • Objective: To reduce the ketone group of 1-Methylpiperazin-2-one to yield 1-Methylpiperazine.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • A solution of this compound (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Lithium aluminum hydride (1.5 equivalents) is added portion-wise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

    • After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

    • The resulting slurry is filtered, and the solid residue is washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude 1-Methylpiperazine is purified by distillation.

Step 2: N-Alkylation of 1-Methylpiperazine

  • Objective: To introduce a chloropropyl side chain to the 1-Methylpiperazine.

  • Materials:

    • 1-Methylpiperazine

    • 1-bromo-3-chloropropane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • A mixture of 1-Methylpiperazine (1 equivalent), 1-bromo-3-chloropropane (1.1 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is stirred at room temperature.

    • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (approximately 6-8 hours).

    • The mixture is cooled, and the inorganic salts are removed by filtration.

    • The solvent is evaporated under reduced pressure to yield crude 1-(3-chloropropyl)-4-methylpiperazine, which can be purified by column chromatography.

Step 3: N-Arylation to form Anxipiperazone

  • Objective: To couple the alkylated piperazine with an aryl group.

  • Materials:

    • 1-(3-chloropropyl)-4-methylpiperazine

    • 2-methoxyphenol

    • Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 2-methoxyphenol (1 equivalent) in DMF is added dropwise at 0 °C.

    • The mixture is stirred for 30 minutes at room temperature.

    • A solution of 1-(3-chloropropyl)-4-methylpiperazine (1 equivalent) in DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours.

    • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, "Anxipiperazone," is purified by column chromatography.

Data Presentation
StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
11-MethylpiperazineThis compoundLiAlH₄THF8598 (GC-MS)
21-(3-chloropropyl)-4-methylpiperazine1-Methylpiperazine1-bromo-3-chloropropane, K₂CO₃Acetonitrile7595 (HPLC)
3Anxipiperazone1-(3-chloropropyl)-4-methylpiperazine2-methoxyphenol, NaHDMF6099 (HPLC)

Table 1: Summary of hypothetical quantitative data for the synthesis of "Anxipiperazone".

Signaling Pathway of Anxiolytic Action

Many anxiolytic drugs, particularly those with a piperazine moiety, exert their effects by modulating neurotransmitter systems in the brain. A common mechanism involves interaction with serotonin (5-HT) and dopamine receptors.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anxipiperazone Anxipiperazone Receptor_5HT1A_pre 5-HT1A Autoreceptor Anxipiperazone->Receptor_5HT1A_pre Agonist Serotonin_Release Serotonin (5-HT) Release Receptor_5HT1A_pre->Serotonin_Release Inhibits Receptor_5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_Release->Receptor_5HT1A_post Activates Anxiolytic_Effect Anxiolytic Effect Receptor_5HT1A_post->Anxiolytic_Effect Receptor_D2 Dopamine D2 Receptor Anxipiperazone_post Anxipiperazone Anxipiperazone_post->Receptor_5HT1A_post Partial Agonist Anxipiperazone_post->Receptor_D2 Antagonist

Caption: Hypothetical signaling pathway of "Anxipiperazone".

The proposed mechanism for "Anxipiperazone" involves a dual action:

  • 5-HT1A Receptor Agonism: It acts as an agonist at presynaptic 5-HT1A autoreceptors, which leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.

  • Postsynaptic 5-HT1A Partial Agonism and D2 Antagonism: At the postsynaptic level, it may act as a partial agonist at 5-HT1A receptors and an antagonist at dopamine D2 receptors, contributing to its anxiolytic and antipsychotic-sparing effects.

Disclaimer: The synthesis and mechanism of action described for "Anxipiperazone" are hypothetical and for illustrative purposes only, to demonstrate the potential application of this compound in the development of novel anti-anxiety agents. The protocols and data are not based on established experimental work for a real-world drug. Researchers should consult peer-reviewed literature for validated synthetic methods and pharmacological data.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 1-Methylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a heterocyclic compound utilized as a versatile intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural motif is found in molecules designed for neuropharmacological applications.[1] While its primary role is often as a building block, understanding its intrinsic biological activity is crucial for comprehensive drug development. The N-methylpiperazine moiety, a key feature of this compound, is present in a number of enzyme inhibitors, including those for Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).[2]

These application notes provide a detailed protocol for investigating the potential inhibitory effects of this compound on a representative enzyme, Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. The described methodologies can be adapted for other enzymes of interest.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving MAO-B and its role in dopamine metabolism, a pathway relevant to neurodegenerative disorders.

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Neuron Mitochondria Dopamine_v Dopamine DAT Dopamine Transporter (DAT) Dopamine_v->DAT VMAT2 VMAT2 Dopamine_v->VMAT2 MAO_B MAO-B DAT->MAO_B Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_s Dopamine Vesicle->Dopamine_s Release Dopamine_s->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_s->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling DOPAL DOPAL MAO_B->DOPAL ROS Reactive Oxygen Species DOPAL->ROS Inhibitor 1-Methylpiperazin-2-one hydrochloride Inhibitor->MAO_B Experimental_Workflow prep Prepare Reagents and Serial Dilutions of Inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep->pre_incubate initiate Initiate Reaction by Adding Substrate pre_incubate->initiate monitor Monitor Reaction Progress (Fluorescence) initiate->monitor analyze Data Analysis: Calculate % Inhibition and IC50 monitor->analyze

References

Application Notes and Protocols: The Use of 1-Methylpiperazin-2-one Hydrochloride in the Development of CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methylpiperazin-2-one hydrochloride as a versatile building block in the synthesis of novel Central Nervous System (CNS) agents. The inherent structural features of the piperazin-2-one moiety make it an attractive scaffold for developing a new generation of therapeutics targeting a range of neurological and psychiatric disorders.

Introduction to 1-Methylpiperazin-2-one in CNS Drug Discovery

The piperazine ring is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics. The introduction of a carbonyl group at the 2-position, as seen in 1-methylpiperazin-2-one, offers several advantages for drug design. This modification can influence the molecule's polarity, metabolic stability, and conformational rigidity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The hydrochloride salt form of 1-methylpiperazin-2-one ensures good aqueous solubility, facilitating its use in various synthetic transformations.

Derivatives of 1-methylpiperazin-2-one have been explored for their potential to modulate key CNS targets, such as serotonin and dopamine receptors, which are implicated in the pathophysiology of numerous CNS disorders. The following sections detail a representative synthetic protocol for a novel CNS-targeting agent, along with methodologies for its biological evaluation and illustrative data.

Data Presentation: In Vitro and In Vivo Activity of a Representative Compound

The following tables summarize hypothetical, yet representative, quantitative data for a novel CNS agent, "Compound-X," synthesized using this compound as a key intermediate.

Table 1: In Vitro Receptor Binding Affinity of Compound-X

Receptor TargetKi (nM)
Serotonin 5-HT1A15.2
Serotonin 5-HT2A25.8
Dopamine D245.3
Adrenergic α1150.7

Table 2: In Vivo Behavioral Effects of Compound-X in Rodent Models

Behavioral TestDose (mg/kg)Result
Forced Swim Test (Mice)1045% decrease in immobility time
Elevated Plus Maze (Rats)560% increase in time spent in open arms
Novel Object Recognition (Rats)530% improvement in discrimination index

Experimental Protocols

Synthesis of a Representative Arylpiperazine Derivative (Compound-X)

This protocol describes a general two-step synthesis of a novel CNS agent starting from this compound.

Step 1: N-Alkylation of 1-Methylpiperazin-2-one

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the N-alkylated intermediate from Step 1 (1.0 eq) in acetonitrile, add 2-fluoronitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound (Compound-X).

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of Compound-X for various CNS receptors.

Protocol:

  • Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Radioligand Binding:

    • For 5-HT1A receptors, use [3H]8-OH-DPAT as the radioligand.

    • For 5-HT2A receptors, use [3H]Ketanserin as the radioligand.

    • For D2 receptors, use [3H]Spiperone as the radioligand.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Compound-X) in a suitable buffer.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

Objective: To evaluate the potential antidepressant and anxiolytic effects of Compound-X in rodent models.

Forced Swim Test (Antidepressant Model):

  • Animals: Use male BALB/c mice.

  • Procedure:

    • Administer Compound-X or vehicle intraperitoneally (i.p.) 30 minutes before the test.

    • Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.

Elevated Plus Maze (Anxiolytic Model):

  • Animals: Use male Wistar rats.

  • Procedure:

    • Administer Compound-X or vehicle (i.p.) 30 minutes before the test.

    • Place each rat in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: Compare the time spent in the open arms and the percentage of open arm entries between the compound-treated and vehicle-treated groups. A significant increase in these parameters suggests anxiolytic-like activity.

Visualizations

G Synthetic Workflow for Compound-X A 1-Methylpiperazin-2-one HCl B N-Alkylation (1-bromo-4-chlorobutane, K2CO3, DMF) A->B C N-alkylated Intermediate B->C D Nucleophilic Aromatic Substitution (2-fluoronitrobenzene, K2CO3, ACN) C->D E Compound-X D->E

Caption: Synthetic route to Compound-X.

G Hypothetical Signaling Pathway of Compound-X cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Release Serotonin Release 5-HT1A Receptor 5-HT1A Receptor Serotonin Release->5-HT1A Receptor Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin Release->5-HT2A Receptor Serotonin G-Protein Activation G-Protein Activation 5-HT1A Receptor->G-Protein Activation Inhibitory 5-HT2A Receptor->G-Protein Activation Excitatory Second Messenger Cascade Second Messenger Cascade G-Protein Activation->Second Messenger Cascade Neuronal Response Neuronal Response Second Messenger Cascade->Neuronal Response Compound-X Compound-X Compound-X->5-HT1A Receptor Agonist/Partial Agonist Compound-X->5-HT2A Receptor Antagonist

Caption: Modulation of serotonergic signaling.

Troubleshooting & Optimization

How to improve the yield of 1-Methylpiperazin-2-one hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis and yield of 1-Methylpiperazin-2-one hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors throughout the synthetic process. A systematic review of your procedure is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using appropriate analytical methods like Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed before proceeding with the workup.[1]

  • Product Loss During Extraction: During the work-up phase, incorrect pH of the aqueous layer can lead to poor partitioning of the product into the organic solvent. Ensure the pH is appropriately adjusted to keep your product in its free base form for efficient extraction.[1]

  • Inefficient Purification: The product may be lost during purification steps. For instance, if the product precipitates during workup, it might be unintentionally discarded with filtered solids.[1] Always check all precipitates for your product.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

Q: I'm observing significant byproduct formation. What are the likely side reactions?

A: While specific side reactions depend on the chosen synthetic route, common byproducts in piperazine chemistry include over-alkylation or dimerization. For instance, in syntheses involving reactive intermediates, the formation of 1,4-disubstituted byproducts can be a competitive process.[1] In cyclization reactions, incomplete ring closure or the formation of polymeric materials can also reduce the yield. Optimizing reaction conditions such as temperature, concentration, and the order of reagent addition can help minimize these side reactions.

Q: My product is an oil and is difficult to handle and purify. What should I do?

A: Converting the oily free base into its hydrochloride salt is a standard and highly effective method to obtain a solid material that is easier to handle and purify.[1][2] This is achieved by dissolving the oil in a suitable organic solvent and adding a solution of hydrogen chloride. The resulting salt often precipitates as a solid and can be collected by filtration.[1] This solid can then be further purified by recrystallization.[1]

Q: How do I effectively form the hydrochloride salt?

A: To form the hydrochloride salt, first dissolve the purified oily free base in a minimal amount of an appropriate solvent like diethyl ether, ethyl acetate, or isopropanol.[1] While stirring the solution, add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise until the mixture becomes acidic, which can be confirmed with pH paper. The this compound salt should precipitate out of the solution and can then be isolated.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding process optimization and methodology.

Q: What is a reliable, high-yield synthesis method for 1-Methylpiperazin-2-one?

A: A high-yield (91%) procedure starting from piperazine has been reported.[3] It involves dissolving piperazine in an aqueous acetone solution containing sodium hydroxide and stirring the mixture at room temperature. The product is then isolated by distillation under reduced pressure.[3] A detailed protocol for this method is provided below.

Q: Which reaction parameters are most critical for maximizing yield?

A: Several parameters are crucial for optimizing the yield:

  • Stoichiometry: The molar ratio of reactants is critical. For syntheses involving methylation, such as the reaction of piperazine with formaldehyde, adjusting the molar ratio can significantly impact yield and selectivity.

  • Temperature: Controlling the reaction temperature is essential for preventing side reactions and decomposition. Some methods specify cooling to between -5 °C and 0 °C during certain steps to control the reaction rate.[4]

  • Catalyst: In routes involving hydrogenation, the choice and amount of catalyst (e.g., Palladium on carbon or Raney nickel) are vital for efficient conversion.[4][5]

  • pH Control: As mentioned in the troubleshooting section, maintaining the correct pH during the aqueous workup is critical for preventing product loss during extraction.[1]

Q: What are the best methods for purifying 1-Methylpiperazin-2-one and its hydrochloride salt?

A: The purification method depends on the form of the product.

  • Free Base (Oil): Vacuum distillation is an effective method for purifying the oily free base.[3]

  • Hydrochloride Salt (Solid): Recrystallization is the preferred method.[1] The choice of solvent is crucial and must be determined experimentally.

  • Chromatography: For both forms, silica gel column chromatography can be used. For basic compounds like piperazines, which can streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent is recommended to improve separation.[1]

Data on Purification and Reaction Conditions

Table 1: Recommended Solvent Systems for Column Chromatography [1]

Solvent SystemModifier (Optional)Notes
Dichloromethane / Methanol~1% Triethylamine or Ammonium HydroxideA good starting point for many N-substituted piperazines.
Hexanes / Ethyl Acetate~1% TriethylamineUseful for less polar derivatives.
Petroleum Ether / Ethyl Acetate~1% TriethylamineAn alternative non-polar/polar solvent system.

Table 2: Suitable Solvents for Recrystallization of the Hydrochloride Salt [1]

SolventNotes
EthanolCommonly used for polar salts.
IsopropanolAnother effective alcohol for recrystallization.
Methanol / Diethyl EtherA solvent/anti-solvent system that can be effective for inducing crystallization.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Methylpiperazin-2-one (Free Base)

This protocol is adapted from a reported procedure with a 91% yield.[3]

Materials:

  • Piperazine

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Prepare a 50% aqueous acetone solution (v/v).

  • In a reaction vessel, dissolve piperazine and sodium hydroxide (2.2 g per batch) in 70 mL of the 50% aqueous acetone solution.[3]

  • Stir the resulting solution vigorously at room temperature for 3 hours.[3]

  • Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.[3]

  • Add acetone to the residue to precipitate any insoluble inorganic impurities.[3]

  • Separate the insoluble material by filtration.

  • Remove the acetone from the filtrate by distillation under reduced pressure.[3]

  • Purify the final residue by distillation under reduced pressure (e.g., 104°C at 4 mmHg) to yield pure 1-Methylpiperazin-2-one.[3]

Protocol 2: Conversion to this compound

This protocol describes the conversion of the oily free base to a solid hydrochloride salt.[1]

Materials:

  • 1-Methylpiperazin-2-one (purified oil from Protocol 1)

  • Anhydrous Diethyl Ether (or Ethyl Acetate)

  • Hydrogen Chloride solution (e.g., 2M in Diethyl Ether)

Procedure:

  • Dissolve the purified 1-Methylpiperazin-2-one oil in a minimal amount of anhydrous diethyl ether.

  • While stirring, add the hydrogen chloride solution dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until the mixture is acidic (test with pH paper on a glass rod wetted with the solution).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white solid under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Piperazine Piperazine Product_FreeBase 1-Methylpiperazin-2-one (Free Base) Piperazine->Product_FreeBase Room Temp, 3h (91% Yield) Reagents NaOH, Acetone/H₂O Product_HCl 1-Methylpiperazin-2-one Hydrochloride Product_FreeBase->Product_HCl Salt Formation HCl_Reagent HCl in Ether

Caption: Synthesis route from Piperazine to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Final Yield Check_Reaction Was reaction monitored to completion (TLC, LC-MS)? Start->Check_Reaction Incomplete_Reaction ACTION: Increase reaction time or optimize temperature. Check_Reaction->Incomplete_Reaction No Check_Workup Was pH of aqueous layer optimized for extraction? Check_Reaction->Check_Workup Yes Incomplete_Reaction->Check_Workup Loss_Workup ACTION: Adjust pH to ensure product is in free base form before extraction. Check_Workup->Loss_Workup No Check_Purification Were all precipitates and fractions analyzed for product? Check_Workup->Check_Purification Yes Loss_Workup->Check_Purification Loss_Purification ACTION: Re-examine discarded solids. Optimize purification (e.g., recrystallization solvent, chromatography eluent). Check_Purification->Loss_Purification No End Yield Improved Check_Purification->End Yes Loss_Purification->End

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Methylpiperazin-2-one hydrochloride. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data-driven insights to address common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the deprotection of a Boc-protected precursor, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate.

Synthesis & Reaction Optimization

Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a common issue. Here are several strategies to improve reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer visible.

  • Increase Acid Concentration: The concentration of the acid is crucial. For this transformation, 4M HCl in dioxane is a commonly used and effective reagent.[1] Using a higher concentration or a larger excess of the acidic reagent can facilitate the complete removal of the Boc group.[1]

  • Elevate Temperature: While many deprotections are run at room temperature, gently heating the reaction mixture can often increase the reaction rate. However, be cautious as higher temperatures can also lead to the formation of side products.

  • Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another powerful reagent for Boc deprotection.[1] The choice between HCl/dioxane and TFA/DCM may depend on the presence of other acid-sensitive functional groups in your molecule and the desired salt form of the final product.

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: Side reactions can lower your yield and complicate purification. Common issues include:

  • Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is an alkylating agent and can react with nucleophiles present in the reaction mixture. Using a scavenger, such as anisole or thioanisole, can help to trap this cation and prevent unwanted side reactions.

  • Degradation of Acid-Sensitive Groups: If your starting material contains other acid-labile functional groups, the harsh acidic conditions can lead to their cleavage. In such cases, consider using milder deprotection conditions, such as using a lower concentration of acid or running the reaction at a lower temperature.

  • Formation of Dimeric or Polymeric Byproducts: In some cases, the deprotected amine can react with the starting material or other intermediates to form dimers or polymers. This can often be minimized by using dilute reaction conditions and ensuring efficient stirring.

Product Isolation and Purification

Q3: The crude product is an oil and difficult to handle. How can I obtain a solid product?

A3: It is common for the free base of 1-Methylpiperazin-2-one to be an oil or a low-melting solid. Conversion to its hydrochloride salt typically yields a more stable and crystalline solid that is easier to handle and purify. If the hydrochloride salt itself is oily, this may be due to the presence of residual solvent or impurities. Thorough drying under high vacuum is essential. If the product remains oily, purification by column chromatography followed by precipitation or recrystallization of the salt should be attempted.

Q4: I am having trouble with the precipitation of the hydrochloride salt. What can I do?

A4: If the hydrochloride salt does not precipitate readily from the reaction mixture (e.g., from a 4M HCl in dioxane solution), you can try adding a less polar solvent in which the salt is insoluble, such as diethyl ether or hexanes, to induce precipitation. Cooling the mixture in an ice bath can also promote crystallization.

Q5: What are the best solvents for recrystallizing this compound?

A5: The choice of recrystallization solvent is critical for obtaining a high-purity product. For hydrochloride salts of piperazine derivatives, polar protic solvents or mixtures thereof are often effective. Good starting points for solvent screening include:

  • Ethanol

  • Isopropanol

  • Methanol/Diethyl ether

  • Ethanol/Ethyl acetate

The ideal solvent system will dissolve the compound when hot but have low solubility when cold, allowing for high recovery of pure crystals.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions for Piperazine Derivatives

Reagent SystemSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Notes
4M HClDioxaneRoom Temperature1 - 4 hours>90Often precipitates the HCl salt directly.[1]
20% TFADCMRoom Temperature1 - 3 hours>90TFA salt may be less crystalline.[1]
4M HClMethanolRoom Temperature2 - 6 hoursVariableCan sometimes lead to esterification if carboxylic acids are present.

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (Precursor)

General Procedure: The synthesis typically involves the reaction of a suitably protected N-methylethylenediamine derivative with an appropriate C2-synthon, followed by cyclization and Boc protection. A multi-step synthesis starting from commercially available reagents is generally required. Due to the lack of a specific protocol in the search results, a detailed, validated procedure cannot be provided here. Researchers should consult specialized synthetic chemistry literature for detailed procedures for similar structures.

Protocol 2: Synthesis of this compound

This protocol describes the deprotection of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate to yield the final product.

Materials:

  • tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

  • 4M HCl in Dioxane

  • Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in dioxane (3-5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed. Often, the hydrochloride salt of the product will precipitate out of the solution during the reaction.[1]

  • Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under high vacuum to obtain this compound as a solid.

Protocol 3: Recrystallization of this compound

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 1-Methylpiperazin-2-one HCl cluster_purification Purification start Start: tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate deprotection Boc Deprotection (4M HCl in Dioxane) start->deprotection precipitation Precipitation (add Diethyl Ether) deprotection->precipitation filtration1 Filtration & Washing precipitation->filtration1 crude_product Crude 1-Methylpiperazin-2-one HCl filtration1->crude_product recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Drying under Vacuum filtration2->drying final_product Pure 1-Methylpiperazin-2-one HCl drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Issues cluster_isolation Isolation & Purification Issues start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products oily_product Product is an Oil? start->oily_product low_purity Low Purity after Recrystallization? start->low_purity solution1 Increase reaction time Increase acid concentration Elevate temperature incomplete_reaction->solution1 Yes solution2 Use scavenger (e.g., anisole) Lower reaction temperature Use dilute conditions side_products->solution2 Yes solution3 Ensure thorough drying Purify by column chromatography Recrystallize from a different solvent system oily_product->solution3 Yes solution4 Perform a second recrystallization Screen for a better solvent system Use activated charcoal for colored impurities low_purity->solution4 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Methylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective purification of 1-Methylpiperazin-2-one hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related piperazine syntheses can include:

  • Unreacted starting materials: Depending on the synthesis, these could be various ethylenediamine or amino acid derivatives.

  • Side-reaction products: Such as N-formylpiperazine and other polyethylene polyamines.

  • 1,4-disubstituted byproducts: These are generally less polar than the desired monosubstituted product.[1]

  • Degradation products: Especially if the crude material has been stored improperly or exposed to high temperatures.

Q2: My purified 1-Methylpiperazin-2-one free base is an oil. How can I solidify it for easier handling and purification?

A2: Converting the oily free base to its hydrochloride salt is a standard and effective method to obtain a solid.[1] This is achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride in a compatible solvent. The resulting hydrochloride salt typically precipitates and can be collected by filtration.[1]

Q3: What are recommended solvent systems for column chromatography of this compound?

A3: For silica gel column chromatography of N-substituted piperazines, a good starting point is a mixture of a non-polar and a polar solvent.[1] Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate

The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC). For basic compounds that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[1]

Q4: What are suitable solvents for recrystallizing this compound?

A4: The choice of solvent is critical for successful recrystallization. Since this compound is a salt, polar solvents are generally required. Good starting points include:

  • Ethanol

  • Isopropanol

  • Methanol/diethyl ether mixture[1]

  • Ethanol/water mixture

The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of Purified Product Incomplete reaction.Monitor reaction progress with TLC or LC-MS to ensure completion before workup.[1]
Product loss during extraction.Adjust the pH of the aqueous layer to >9 to ensure the free base partitions into the organic solvent.[1]
Co-elution with impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary.[1]
Oily Product That Fails to Crystallize Presence of residual solvent or impurities.Ensure all solvents are removed under high vacuum. Attempt further purification by column chromatography.
The hydrochloride salt is too soluble in the chosen recrystallization solvent.Use a less polar solvent or a solvent mixture. For instance, after dissolving in an alcohol, add a less polar co-solvent like ethyl acetate to induce precipitation.[2]
Streaking or Tailing on TLC/Column Chromatography The basic nitrogen of the piperazine is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine, to the eluent.[1]
Hydrochloride Salt Does Not Precipitate The salt is too soluble in the chosen solvent.Concentrate the solution by carefully evaporating some of the solvent. Cool the solution in an ice bath to decrease solubility.[2]

Experimental Protocols

Protocol 1: Conversion of Oily Free Base to Solid Hydrochloride Salt and Recrystallization

This protocol outlines the conversion of an oily 1-Methylpiperazin-2-one free base to its solid hydrochloride salt, followed by purification via recrystallization.[1]

  • Salt Formation:

    • Dissolve the oily free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

    • While stirring, add a solution of HCl in the same solvent (or in ether) dropwise until the mixture becomes acidic (test with pH paper).

    • The hydrochloride salt should precipitate. If not, cool the solution in an ice bath.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol) and heat until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature to allow for crystal formation.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of N-substituted piperazines.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagrams

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_end Final Product Crude Crude 1-Methylpiperazin-2-one (Free Base or HCl Salt) Is_Oil Is the free base an oil? Crude->Is_Oil Chromatography Column Chromatography Crude->Chromatography Alternative To_Salt Convert to HCl Salt Is_Oil->To_Salt Yes Recrystallize Recrystallization Is_Oil->Recrystallize No (Is HCl Salt) To_Salt->Recrystallize Pure Pure 1-Methylpiperazin-2-one HCl Recrystallize->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

troubleshooting_logic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Streaking Streaking or Tailing? Check_TLC->Streaking Add_Base Add triethylamine to eluent Streaking->Add_Base Yes Multiple_Spots Multiple Spots? Streaking->Multiple_Spots No Add_Base->Check_TLC Column Perform Column Chromatography Multiple_Spots->Column Yes Single_Spot Single Spot (but impure)? Multiple_Spots->Single_Spot No End Pure Product Column->End Recrystallize Recrystallize from a different solvent system Single_Spot->Recrystallize Yes Recrystallize->End

Caption: Troubleshooting logic for the purification of this compound.

References

Identification and minimization of byproducts in 1-Methylpiperazin-2-one hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Methylpiperazin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis, purification, and analysis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route A: From N-methylethylenediamine and an Acylating Agent. This is a classical approach involving the reaction of N-methylethylenediamine with an ethyl haloacetate (e.g., ethyl chloroacetate) followed by cyclization.

  • Route B: Deprotection of a Boc-protected Precursor. This route involves the removal of a tert-butoxycarbonyl (Boc) protecting group from a precursor like tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate using a strong acid, such as hydrochloric acid.

Q2: What are the typical byproducts I should expect in my reaction?

A2: The byproduct profile can vary depending on the synthetic route and reaction conditions. Common byproducts include:

  • 1,4-Dimethylpiperazin-2-one: This can form if the starting materials or reaction intermediates undergo a second methylation.

  • Piperazine-2,5-diones: These dimeric structures can arise, particularly if temperature control is poor or if there are issues with the stoichiometry of the reactants.

  • Unreacted Starting Materials: Incomplete reactions can leave residual N-methylethylenediamine, ethyl chloroacetate, or the Boc-protected precursor.

  • Polymeric Materials: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, polymerization can occur, leading to intractable tars.

Q3: How can I identify these byproducts?

A3: A combination of analytical techniques is recommended for accurate byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts. It provides both retention time and mass spectral data for structural elucidation.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is excellent for analyzing less volatile compounds and for quantifying the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present in the isolated material.

Q4: What are the best practices for minimizing byproduct formation?

A4: To minimize byproduct formation, consider the following:

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the amine or the acylating agent can lead to side reactions.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote the formation of dimers and polymers.

  • Reaction Time: Monitor the reaction progress using TLC or another suitable technique to avoid prolonged reaction times that can lead to byproduct formation.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can participate in side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature, while being mindful of byproduct formation.
Suboptimal Reaction Temperature Ensure the reaction is being conducted at the optimal temperature. For the cyclization step, insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.
Loss during Work-up Be cautious during aqueous extraction and phase separation steps. The hydrochloride salt is water-soluble, so excessive washing with water can lead to product loss. Ensure the pH is appropriately adjusted during extractions to minimize the product's solubility in the aqueous phase.
Inefficient Crystallization If the product is purified by crystallization, ensure the correct solvent system and cooling procedure are used. Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization.
Issue 2: Product is an Oil or Fails to Crystallize
Potential Cause Troubleshooting Step
Presence of Impurities Oily products are often the result of impurities that inhibit crystallization. Attempt to purify the oil by column chromatography before another crystallization attempt.
Incorrect Solvent System for Crystallization The choice of solvent is critical. For the hydrochloride salt, a common technique is to dissolve the crude product in a minimal amount of a polar solvent like ethanol and then slowly add a less polar solvent like diethyl ether until turbidity is observed, followed by cooling.
Residual Solvent Ensure all solvents from the reaction and work-up are thoroughly removed under vacuum, as residual solvent can prevent solidification.
Issue 3: Poor Purity of the Final Product
Potential Cause Troubleshooting Step
Formation of 1,4-Disubstituted Byproduct The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by column chromatography.
Presence of Polar Impurities If polar impurities are present, a silica gel plug filtration might be sufficient. Wash the crude product through a short column of silica gel with a solvent system that elutes your product while retaining the more polar impurities.
Ineffective Recrystallization If the initial recrystallization does not sufficiently purify the product, a second recrystallization using a different solvent system may be necessary.

Quantitative Data

Table 1: Hypothetical Data on the Impact of Reactant Ratio on Product Purity (Synthesis Route A)

Molar Ratio (N-methylethylenediamine : Ethyl Chloroacetate)Product Purity (%)Major Byproduct (%)
1 : 1.2851,4-Dimethylpiperazin-2-one (10%)
1 : 1921,4-Dimethylpiperazin-2-one (5%)
1.2 : 188Unreacted N-methylethylenediamine (8%)

Note: This data is illustrative and will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc-Deprotection (Route B)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate in a suitable solvent such as dioxane or methanol.

  • Acid Addition: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of Water (if aqueous HCl was used): Add toluene to the residue and evaporate under reduced pressure. Repeat this step to ensure all water is removed.

  • Isolation: The resulting residue is the crude this compound, which can be further purified by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1-Methylpiperazin-2-one in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity (e.g., by adding methanol to the ethyl acetate). The less polar byproducts will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., N-methylethylenediamine, ethyl chloroacetate) reaction Reaction & Cyclization start->reaction extraction Aqueous Extraction reaction->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure 1-Methylpiperazin-2-one HCl chromatography->pure recrystallization->pure analysis Purity & Identity Confirmation (GC-MS, HPLC, NMR) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Proceed to Work-up start->complete Yes workup Work-up & Isolation complete->workup purity Check Purity (TLC/GC-MS) workup->purity pure Pure Product purity->pure High impure Impure Product purity->impure Low purification Purification Method impure->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

References

Best practices for handling hygroscopic 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic compound 1-Methylpiperazin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound used as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] It is particularly valuable in the development of therapeutic agents, including those targeting central nervous system disorders.[1] Its high solubility in water makes it suitable for a variety of formulations.[1]

Q2: What does it mean that this compound is hygroscopic?

A2: The term hygroscopic means that the compound has a tendency to absorb moisture from the surrounding atmosphere.[2][3][4] This can lead to physical and chemical changes in the material, such as clumping, caking, or even dissolving (a phenomenon known as deliquescence).[2][3][4]

Q3: What are the visual indicators that this compound has absorbed moisture?

A3: Visual signs of moisture absorption include a change in the appearance of the compound from a white to yellowish-brown solid to a gummy or pasty substance.[1][4][5] You may also observe clumping or caking of the powder.[5]

Q4: How should I store this compound to prevent moisture absorption?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures are between 0-8 °C.[1][6] For enhanced protection, consider placing the primary container inside a desiccator with a suitable desiccant like silica gel.[2][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The powder has formed hard clumps and is difficult to handle. The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[5]For non-critical applications, you can try drying the material under a high vacuum. Gentle heating may be applied if the compound's stability at that temperature is confirmed. However, for sensitive experiments, it is highly recommended to use a fresh, dry sample.[5][8]
Inconsistent reaction yields or unexpected byproducts are observed. The hygroscopic nature of the compound is leading to inaccurate weighing and the introduction of water into the reaction, which can cause side reactions or degradation.[5]Handle the compound in a controlled atmosphere, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture exposure during weighing and transfer.[5] Ensure you are using a fresh, dry sample for each reaction.[5]
The compound's appearance has changed from a white/beige powder to a discolored or gummy solid. This could be a sign of significant moisture absorption and potential degradation of the compound.[4][5]Do not use the compound if it has visibly degraded.[5] Procure a new batch of the material to ensure the integrity of your experimental results.
Difficulty in achieving accurate and repeatable weighings. The compound is rapidly absorbing atmospheric moisture upon being exposed to the laboratory environment.Minimize the time the container is open. Use a weighing bottle with a ground glass stopper for more accurate measurements of highly hygroscopic solids. Alternatively, prepare a stock solution of the entire bottle's contents and use aliquots for subsequent experiments.[9]

Experimental Protocols

Protocol: Accurate Weighing of Hygroscopic this compound

Objective: To accurately weigh a specific amount of hygroscopic this compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Airtight container with the compound

  • Desiccator (optional, for temporary storage of the weighed sample)

  • Glovebox or an inert atmosphere (e.g., nitrogen or argon stream) is highly recommended.

Procedure:

  • Preparation: If using a glovebox, ensure the atmosphere is dry. If working on an open bench, have all materials ready to minimize the exposure time of the compound to the air.

  • Taring the Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Dispensing the Compound:

    • Quickly open the container of this compound.

    • Using a clean, dry spatula, rapidly transfer an approximate amount of the compound to the tared weighing paper.

    • Immediately and securely close the main container of the compound.

  • Weighing: Record the mass of the compound. Aim to complete the weighing process as quickly as possible to reduce moisture uptake.

  • Transfer: Promptly transfer the weighed compound to your reaction vessel.

  • For Highly Sensitive Reactions: For experiments that are highly sensitive to moisture, it is strongly advised to perform the entire weighing and transfer process inside a glovebox or under a continuous stream of an inert gas.

Visualizations

HygroscopicCompoundWorkflow cluster_storage Storage and Initial Assessment cluster_handling Handling and Weighing cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting storage Store in a cool, dry place (0-8°C) in a tightly sealed container. visual_check Visually inspect the compound before use. storage->visual_check is_clumped Is the powder free-flowing? visual_check->is_clumped weigh_quickly Weigh the required amount quickly in a low-humidity environment (e.g., glovebox). is_clumped->weigh_quickly Yes consider_drying Consider drying under vacuum (if compound is stable). is_clumped->consider_drying No proceed Proceed with the experiment. weigh_quickly->proceed consider_drying->weigh_quickly use_fresh Use a fresh, unopened container. consider_drying->use_fresh monitor_reaction Monitor the reaction for anomalies. proceed->monitor_reaction inconsistent_results Inconsistent results? monitor_reaction->inconsistent_results review_handling Review handling procedures and ensure a dry environment. inconsistent_results->review_handling Yes review_handling->visual_check Start Over DecisionTree start Start: Need to use This compound check_appearance Check Compound Appearance start->check_appearance is_free_flowing Is it a free-flowing powder? check_appearance->is_free_flowing is_critical_experiment Is the experiment highly moisture-sensitive? is_free_flowing->is_critical_experiment Yes clumped Compound is clumped or gummy. is_free_flowing->clumped No use_glovebox Weigh inside a glovebox or under inert gas. is_critical_experiment->use_glovebox Yes weigh_quickly Weigh quickly on an open bench. is_critical_experiment->weigh_quickly No proceed Proceed with the reaction. use_glovebox->proceed weigh_quickly->proceed clumped->is_critical_experiment If clumping is minor dry_under_vacuum Attempt to dry under vacuum. clumped->dry_under_vacuum use_new_bottle Discard and use a new bottle. clumped->use_new_bottle If severely clumped or discolored dry_under_vacuum->is_critical_experiment

References

A troubleshooting guide for common issues in 1-Methylpiperazin-2-one hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 1-Methylpiperazin-2-one hydrochloride, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of the desired 1-Methylpiperazin-2-one. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The cyclization of the intermediate, N-(2-aminoethyl)-N-methylglycine ethyl ester, may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is heated for a sufficient duration, as cyclization can be slow. Consider increasing the reaction temperature or using a higher-boiling point solvent if the reaction stalls.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the intermolecular reaction between two molecules of the starting materials, leading to dimers or polymers instead of the desired cyclic product.

    • Solution: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by adding the starting material slowly to a large volume of heated solvent.

  • Product Loss During Workup: The product may be lost during the extraction and washing steps. 1-Methylpiperazin-2-one has some water solubility, which can lead to losses in the aqueous phase.

    • Solution: When performing an aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) to keep the product in its free base form, which is more soluble in organic solvents. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in water and improve extraction efficiency. Use a continuous liquid-liquid extractor for more efficient recovery of water-soluble products.

Q2: My final product is contaminated with a di-substituted byproduct, likely 1,4-dimethylpiperazin-2-one. How can I avoid its formation and remove it?

A2: The formation of 1,4-dimethylpiperazin-2-one can occur if the starting piperazin-2-one is methylated at both nitrogen atoms.

  • Minimizing Formation:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of piperazin-2-one to the methylating agent. An excess of the methylating agent will favor di-methylation.

    • Protecting Groups: For more controlled synthesis, consider using a protecting group on one of the nitrogen atoms of piperazine before the cyclization and methylation steps.

  • Removal of the Byproduct:

    • Column Chromatography: The di-methylated byproduct is generally less polar than the mono-methylated product. This difference in polarity can be exploited for separation using silica gel column chromatography. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes can be optimized with TLC to achieve good separation.

    • Fractional Distillation: If the boiling points of the mono- and di-methylated products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for the free base before converting it to the hydrochloride salt.

Q3: The free base of my 1-Methylpiperazin-2-one is an oil and difficult to handle. How can I solidify it?

A3: Converting the oily free base to its hydrochloride salt is a standard and effective method to obtain a stable, crystalline solid that is easier to handle, purify, and store.

  • Procedure: Dissolve the oily free base in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q4: I am having trouble with the purification of the final hydrochloride salt. What are some effective recrystallization techniques?

A4: The choice of solvent is crucial for successful recrystallization.

  • Solvent Selection: The ideal solvent system is one in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Common Solvents: Good results can often be achieved with polar protic solvents or mixtures. Ethanol, methanol, isopropanol, or mixtures of these alcohols with a less polar co-solvent like diethyl ether or ethyl acetate are good starting points.

    • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent or solvent mixture. If the solution is colored, you can add a small amount of activated carbon and hot filter it. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for specific laboratory conditions.

ParameterValueNotes
Starting Materials N-methylethylenediamine, Ethyl chloroacetateA common synthetic route involves the reaction of these two starting materials.
Reaction Temperature 80-120 °CHigher temperatures are often required for the cyclization step to form the piperazinone ring.
Reaction Time 12-24 hoursThe reaction should be monitored by TLC or LC-MS to determine completion.
Typical Yield 60-80%Yields can be affected by side reactions and purification losses.
Purity (after purification) >98%Purity can be assessed by NMR, LC-MS, and melting point analysis.
HCl Salt Formation Solvent Diethyl ether, IsopropanolAnhydrous solvents are crucial to prevent hydrolysis and ensure precipitation of the salt.

Experimental Protocols

General Procedure for the Synthesis of 1-Methylpiperazin-2-one

This protocol describes a representative method for the synthesis of 1-Methylpiperazin-2-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Addition of Reagent: Slowly add a solution of ethyl chloroacetate (1.0 eq) in the same solvent to the flask at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (80-120 °C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Methylpiperazin-2-one as an oil.

Preparation of this compound
  • Dissolution: Dissolve the crude 1-Methylpiperazin-2-one free base in anhydrous diethyl ether.

  • Precipitation: Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred solution. A white precipitate of the hydrochloride salt will form.

  • Isolation: Continue stirring for 30 minutes, then collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain the this compound.

  • Purification (Optional): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation cluster_3 Verification & Conclusion Start Synthesis Issue (e.g., Low Yield, Impurity) Identify Identify the specific problem Start->Identify Analyze Analyze reaction parameters and analytical data (TLC, NMR, etc.) Identify->Analyze Hypothesize Formulate hypothesis (e.g., Incomplete reaction, Side product formation) Analyze->Hypothesize Solution Implement solution (e.g., Adjust reaction time/temp, Modify workup, Purify) Hypothesize->Solution Verify Verify result with analytical techniques Solution->Verify Result Problem Resolved? Verify->Result End Document Findings & Final Product Result->End Yes Revise Revise Hypothesis & Try New Solution Result->Revise No Revise->Analyze Side_Reactions cluster_reactants Reactants cluster_products Reaction Products NME N-methylethylenediamine Desired 1-Methylpiperazin-2-one (Desired Product) NME->Desired Intramolecular Cyclization (Favored by high dilution) Dimer Intermolecular Dimer (Side Product) NME->Dimer Intermolecular Reaction EC Ethyl chloroacetate EC->Desired Intramolecular Cyclization (Favored by high dilution) EC->Dimer Intermolecular Reaction Polymer Polymerization (Side Product) Dimer->Polymer Further Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage conditions for the long-term stability of 1-Methylpiperazin-2-one hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at refrigerated temperatures between 0-8 °C.[1][2] It is also crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption, as the compound is hygroscopic.[3]

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, visually inspect the compound. It should be a white to yellowish-brown solid.[1][2] If you notice any discoloration or clumping, it may indicate exposure to moisture or other contaminants. Always handle the compound in a well-ventilated area, avoiding the generation of dust.

Q3: Is this compound sensitive to light or air?

A3: While specific data on the light sensitivity of the hydrochloride salt is limited, related piperazine compounds are known to be light-sensitive.[4] The non-hydrochloride form, 1-Methylpiperazin-2-one, is also known to be air-sensitive. Therefore, it is best practice to store the compound in a tightly sealed, light-protecting container, such as an amber vial, and to minimize its exposure to air.[5]

Q4: What are the signs of degradation?

A4: Degradation of this compound may be indicated by a change in color (e.g., significant darkening), a change in physical form (e.g., from a free-flowing solid to a sticky or clumpy material), or a noticeable odor. If you observe any of these changes, the integrity of the compound may be compromised.

Q5: Can I store the compound at room temperature?

A5: While some related compounds may be stable at room temperature for short periods, long-term storage at room temperature is not recommended for this compound due to its hygroscopic nature.[3][6] For long-term stability, refrigerated conditions (0-8 °C) are advised.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound appears clumpy or sticky Exposure to moisture (hygroscopic nature)Discard the affected lot as its purity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator or a dry, controlled environment.
Significant color change (darkening) Degradation due to light exposure, elevated temperature, or reaction with contaminants.It is recommended to use a fresh, unopened lot of the compound for your experiments to ensure accurate and reproducible results. Protect from light by using an amber vial.
Inconsistent experimental results Potential degradation of the compound leading to lower purity.Verify the storage conditions of the compound. If stored improperly, obtain a new lot and repeat the experiment. It is advisable to perform a purity check (e.g., by NMR or HPLC) if you suspect degradation.

Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 0-8 °C (Refrigerated)To slow down potential degradation processes.[1][2]
Humidity Dry environment (e.g., desiccator)The compound is hygroscopic and sensitive to moisture.[3]
Light Exposure Protect from light (e.g., amber vial)Related piperazine compounds are light-sensitive.[4][5]
Atmosphere Tightly sealed container, consider inert gas for the free baseThe non-hydrochloride form is air-sensitive. A tightly sealed container minimizes exposure to air and moisture.[3]
Container Tightly sealed, non-reactive materialTo prevent contamination and exposure to the atmosphere.

Experimental Protocols

Visual Stability Assessment Protocol

  • Objective: To visually assess the stability of this compound under recommended storage conditions over time.

  • Materials:

    • An unopened container of this compound.

    • Logbook or electronic record.

    • Camera for photographic documentation.

  • Methodology:

    • Upon receiving a new lot of the compound, record the date, lot number, and initial appearance (color, physical state). Take a high-resolution photograph for reference.

    • Store the compound under the recommended conditions (0-8 °C, protected from light and moisture).

    • At regular intervals (e.g., every 3 months), visually inspect the compound.

    • Record any changes in appearance, such as color, texture (clumping), or any other observable properties.

    • Compare the current appearance with the initial record and previous observations.

    • If any significant changes are observed, it may indicate potential degradation, and the use of that specific lot should be re-evaluated.

Visualizations

StorageTroubleshootingWorkflow start Start: Observe Issue with Compound issue What is the nature of the issue? start->issue clumpy Compound is clumpy or sticky issue->clumpy Physical Change color_change Significant color change issue->color_change Visual Change inconsistent_results Inconsistent experimental results issue->inconsistent_results Performance Issue cause_moisture Likely Cause: Moisture Exposure clumpy->cause_moisture cause_degradation Likely Cause: Degradation (Light/Temp) color_change->cause_degradation cause_purity Likely Cause: Reduced Purity inconsistent_results->cause_purity action_discard Action: Discard and use a new lot. Improve storage practices. cause_moisture->action_discard action_new_lot Action: Use a fresh lot. Protect from light. cause_degradation->action_new_lot action_verify Action: Verify storage conditions. Consider purity analysis. cause_purity->action_verify

Caption: Troubleshooting workflow for storage issues of this compound.

StabilityFactors cluster_compound 1-Methylpiperazin-2-one HCl cluster_factors Environmental Factors compound Compound Stability temperature Temperature temperature->compound affects moisture Moisture (Humidity) moisture->compound affects light Light Exposure light->compound affects air Air (Oxygen) air->compound affects

Caption: Factors affecting the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Methylpiperazin-2-one Hydrochloride and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile structure allows for extensive modification, leading to a wide array of derivatives with diverse pharmacological activities. This guide provides a comparative overview of 1-Methylpiperazin-2-one hydrochloride and other notable piperazine derivatives, offering insights into their properties and potential applications in research and drug development.

Physicochemical Properties and Synthesis

A key aspect of any drug candidate is its physicochemical profile, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt form of 1-Methylpiperazin-2-one suggests good water solubility, a desirable characteristic for pharmaceutical formulations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂O[2]
Molecular Weight150.61 g/mol [2]
AppearanceWhite to yellowish-brown solid[1]
Storage Conditions0-8 °C[1]

The synthesis of piperazine derivatives is a well-established area of organic chemistry. A general synthesis for 1-methylpiperazin-2-one involves the reaction of piperazine with a suitable methylating agent. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Comparative Biological Activity of Piperazine Derivatives

Piperazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system (CNS) active agents. The biological activity is highly dependent on the substituents on the piperazine ring.

While specific quantitative data for this compound is not available in comparative studies, the following table provides examples of the types of data generated for other piperazine derivatives, illustrating how their performance is typically evaluated.

Table 2: Example of Comparative Biological Data for Various Piperazine Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundTarget/AssayIC₅₀ / Kᵢ (nM)Cell Line / ReceptorSource
Compound A (Arylpiperazine)Cytotoxicity (MTT Assay)150HT-29 (Colon Cancer)[3]
Compound B (Benzylpiperazine)5-HT₁ₐ Receptor Binding25Human 5-HT₁ₐ[4]
Compound C (Acylpiperazine)Sigma-1 Receptor Binding37.8Human σ₁R[5]
1-Methylpiperazin-2-one HCl-Data not available--

Note: This table is for illustrative purposes only. The compounds listed are representative examples of classes of piperazine derivatives and the data is not a direct comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. Below are examples of standard assays used to characterize the biological activity of piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human sigma-1 receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptor), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate a general signaling pathway that can be modulated by certain piperazine derivatives and a typical workflow for the discovery and evaluation of new compounds.

G General G-Protein Coupled Receptor (GPCR) Signaling Pathway Ligand Piperazine Derivative (Ligand) GPCR GPCR (e.g., Serotonin or Dopamine Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway often targeted by pharmacologically active piperazine derivatives.

G Drug Discovery and Development Workflow for Piperazine Derivatives cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Design Compound Design & Library Synthesis HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Pharmacology (e.g., IC50, Ki) Lead_Opt->In_Vitro ADME_Tox ADME/Toxicity Studies In_Vitro->ADME_Tox Clinical_Trials Clinical Trials (Phase I-III) ADME_Tox->Clinical_Trials

Caption: A generalized workflow for the discovery and development of new piperazine-based therapeutic agents.

Conclusion

This compound represents a simple yet potentially valuable building block for the synthesis of more complex and pharmacologically active molecules. While direct comparative data on its performance is currently lacking in the scientific literature, the broader family of piperazine derivatives continues to be a rich source of new therapeutic agents. The experimental protocols and illustrative data presented in this guide provide a framework for the evaluation of this compound and its future derivatives. Further research is warranted to fully characterize the biological activity of this compound and to explore its potential in various therapeutic areas. The versatility of the piperazine scaffold ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.[7]

References

Efficacy comparison between different derivatives of 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

1-Methylpiperazin-2-one hydrochloride is identified as a versatile chemical building block.[1][2] It serves as a foundational structure in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3] Its applications extend to neuropharmacology, where it is utilized in the design of drugs targeting central nervous system disorders.[2] Beyond pharmaceuticals, it also finds use in the fields of agrochemicals and material science.[2]

While extensive research exists on the broader class of piperazine derivatives, showcasing a wide range of pharmacological activities including antimicrobial, antifungal, and anticancer properties, this body of work does not specifically address derivatives of this compound.[4][5][6][7][8][9] The synthesis and biological evaluation of various piperazine-containing compounds are well-documented, highlighting the structural diversity and therapeutic potential of this chemical class.[10][11][12] However, these studies do not provide a basis for a direct efficacy comparison of derivatives originating from this compound.

Due to the lack of specific comparative data, it is not possible to construct a detailed guide with quantitative tables, experimental protocols, and signaling pathway diagrams as requested. The generation of such a guide requires access to head-to-head studies that evaluate the performance of these specific derivatives under standardized experimental conditions.

For researchers and drug development professionals interested in this specific class of compounds, the current landscape suggests that any investigation into the efficacy of this compound derivatives would represent a novel area of research. Future studies would need to focus on the synthesis of a library of these derivatives followed by systematic screening for various biological activities to establish a comparative efficacy profile.

References

Validating the Biological Activity of 1-Methylpiperazin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpiperazin-2-one hydrochloride is a versatile chemical intermediate, frequently employed in the synthesis of novel therapeutic agents. Given the prevalence of the piperazine scaffold in compounds targeting the central nervous system (CNS) and in oncology, this guide provides a comparative overview of established methods to validate the potential biological activities of this compound and its derivatives. We present hypothetical, yet representative, experimental data to illustrate the application of these methods in assessing both anticancer and CNS-related activities.

Section 1: Assessment of Anticancer Activity

The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is often evaluated through in vitro cell viability assays, followed by in vivo studies to determine efficacy in a living organism.

In Vitro Cytotoxicity Assessment

A common initial step is to determine the concentration of the compound that inhibits 50% of cell growth (IC50) in various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Comparative in Vitro Cytotoxicity (IC50) Data

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound > 100 µM> 100 µM> 100 µM
Hypothetical Derivative A 15.2 µM25.8 µM32.1 µM
Doxorubicin (Standard of Care) 1.0 µM[1]2.5 µM[2]1.5 µM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, a hypothetical derivative, and a standard drug like Doxorubicin. Treat the cells with these varying concentrations for 48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

In Vivo Antitumor Efficacy

Promising compounds from in vitro studies are advanced to in vivo models, such as xenograft studies in immunocompromised mice, to assess their antitumor activity in a living system.

Table 2: Comparative in Vivo Antitumor Efficacy in a Xenograft Model (e.g., HeLa)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
Hypothetical Derivative A (20 mg/kg) 750 ± 10050
Doxorubicin (5 mg/kg) 450 ± 8070

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HeLa cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize mice into treatment groups and administer the test compound, a vehicle control, or a standard drug (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Section 2: Assessment of Central Nervous System (CNS) Activity

Given that many piperazine-containing molecules exhibit CNS activity, it is pertinent to evaluate this compound and its derivatives for potential anxiolytic (anti-anxiety) and antidepressant effects using established behavioral models in rodents.

In Vivo Anxiolytic Activity Assessment

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

Table 3: Comparative Anxiolytic Activity in the Elevated Plus Maze (Mice)

Treatment GroupTime in Open Arms (seconds)Open Arm Entries (%)
Vehicle Control 30 ± 520 ± 4
Hypothetical Derivative B (1 mg/kg) 60 ± 845 ± 6
Diazepam (2 mg/kg) 75 ± 1055 ± 7

Experimental Protocol: Elevated Plus Maze

  • Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the floor.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the test compound, a vehicle control, or a standard anxiolytic like Diazepam (e.g., 2 mg/kg, intraperitoneally) 30 minutes before the test.[4]

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[5]

  • Data Collection: Record the time spent in and the number of entries into each arm using a video tracking system.[6]

  • Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

In Vivo Antidepressant Activity Assessment

The Forced Swim Test (FST) is a common behavioral model used to screen for antidepressant activity. Antidepressant compounds decrease the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

Table 4: Comparative Antidepressant Activity in the Forced Swim Test (Mice)

Treatment GroupImmobility Time (seconds)
Vehicle Control 150 ± 15
Hypothetical Derivative C (10 mg/kg) 90 ± 12
Fluoxetine (20 mg/kg) 75 ± 10

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom.

  • Drug Administration: Administer the test compound, a vehicle control, or a standard antidepressant like Fluoxetine (e.g., 20 mg/kg, intraperitoneally) 30-60 minutes before the test.

  • Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session. The last 4 minutes of the session are typically analyzed.[7]

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (when the mouse makes only the movements necessary to keep its head above water).

  • Analysis: Compare the immobility time across the different treatment groups.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams illustrate a hypothetical signaling pathway, a standard experimental workflow, and the logical relationship between different validation methods.

Caption: Hypothetical apoptotic signaling pathway initiated by a 1-Methylpiperazin-2-one derivative.

Caption: A generalized experimental workflow for anticancer drug screening.

Caption: Logical relationship between in vitro and in vivo validation methods.

References

Spectroscopic Data Interpretation for the Confirmation of 1-Methylpiperazin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the confirmation of 1-Methylpiperazin-2-one hydrochloride. It is intended to assist researchers in unequivocally identifying this compound by comparing its spectral features with those of a closely related structure, Piperazin-2-one. The guide includes key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual workflow for the confirmation process.

Spectroscopic Data Comparison

The positive identification of this compound relies on the comprehensive analysis of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the available and expected data for this compound and a comparison with Piperazin-2-one.

Table 1: ¹H-NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 2.86s3HN-CH₃
3.34br m2HCH₂
3.50m2HCH₂
3.64s2HCH₂
Piperazin-2-one 2.89t2HCH₂
3.24t2HCH₂
3.33s2HCH₂
7.95br s1HNH

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)
This compound C₅H₁₁ClN₂O150.61 g/mol 115
Piperazin-2-one C₄H₈N₂O100.12 g/mol 101

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound Data not readily availableExpected: C=O (amide), C-N, N-H (from hydrochloride salt)
Piperazin-2-one ~3250 (broad)N-H Stretch (amine)
~2920, 2850C-H Stretch (aliphatic)
~1660C=O Stretch (amide)
~1450C-H Bend
~1250C-N Stretch

Experimental Protocols

Accurate spectroscopic data is foundational to correct structural elucidation. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For hydrochloride salts, DMSO-d₆ is often preferred to avoid exchange of the amine proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H-NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C-NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a larger spectral width, a longer relaxation delay (e.g., 2-5 seconds), and a greater number of scans to achieve adequate signal-to-noise.

  • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the [M+H]⁺ ion.

  • Acquire the mass spectrum over a suitable m/z range.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation cluster_2 Comparison & Confirmation start Isolated Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Proton and Carbon Chemical Shifts & Coupling Patterns nmr->nmr_data ir_data Characteristic Functional Group Absorptions ir->ir_data ms_data Molecular Ion Peak [M+H]⁺ ms->ms_data compare Compare with Reference Data (e.g., Piperazin-2-one) nmr_data->compare ir_data->compare ms_data->compare confirm Structure Confirmed compare->confirm

Navigating Heterocyclic Scaffolds: A Comparative Guide to Alternatives for 1-Methylpiperazin-2-one Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 1-Methylpiperazin-2-one hydrochloride is a versatile scaffold, particularly in the development of central nervous system (CNS) agents like antidepressants. However, the exploration of alternative heterocyclic systems can offer advantages in terms of synthetic accessibility, cost-effectiveness, and the fine-tuning of pharmacological profiles. This guide provides an objective comparison of potential alternatives to this compound, supported by experimental data and detailed protocols.

The core of many CNS-active pharmaceuticals is the piperazine ring, valued for its ability to impart favorable pharmacokinetic properties and engage with biological targets. The modification of this key structure, for instance by introducing a lactam function as in 1-Methylpiperazin-2-one, can significantly alter a molecule's characteristics. This guide will use the well-established antidepressant Trazodone and its analogs as a case study to explore the synthetic implications of using different piperazine-based building blocks.

Comparative Synthesis of Trazodone Analogs

Standard Synthesis of Trazodone

The synthesis of Trazodone typically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable alkylating agent. A common precursor is 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Synthesis of Trazodone Analogs with Modified Piperazine Scaffolds

Research into new antidepressants often involves modifying the piperazine ring of Trazodone to explore structure-activity relationships.[2] These modifications can include the introduction of substituents on the piperazine ring or altering the ring structure itself. For instance, analogs with a methyl group on the piperazine ring have been synthesized to investigate the impact on receptor binding affinity.[2]

While specific quantitative data directly comparing the synthetic performance of this compound with 1-(3-chlorophenyl)piperazine in the synthesis of a single target molecule is limited, the following tables provide representative experimental protocols for the N-alkylation of different piperazine derivatives. This allows for an indirect comparison of the reaction conditions required for these building blocks.

Data Presentation: Comparison of Synthetic Protocols

ParameterSynthesis of Trazodone [3]Synthesis of a Trazodone Analog [4]
Piperazine Derivative 1-(3-chlorophenyl)piperazine hydrochloride1-([1,1'-biphenyl]-2-yl)piperazine
Alkylating Agent 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one6-bromohexyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)Acetonitrile (ACN)
Catalyst Tetrabutylammonium bromide (TBAB)Not specified
Reaction Conditions Microwave irradiation, 40 secondsNot specified
Yield 88%Not specified for the final step, but the precursor aldehyde was obtained in 52% yield.

Table 1: Comparison of Reaction Conditions for the Synthesis of Trazodone and an Analog.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Trazodone[3]

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one

Step 1: Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine A mixture of 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), 1-bromo-3-chloropropane (26 mmol), potassium carbonate (30 mmol), and tetrabutylammonium bromide (10 mmol) in acetonitrile is subjected to microwave irradiation in a Samsung microwave reactor for 40 seconds. The product, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, is obtained with an 88% yield.

Step 2: Synthesis of Trazodone 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (10 mmol) is reacted with 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one (10 mmol) in the presence of potassium carbonate (30 mmol) and tetrabutylammonium bromide (10 mmol) in acetonitrile under microwave irradiation to yield Trazodone.

Protocol 2: Synthesis of a N-hexyl Trazodone Analog[4]

Materials:

  • 1-([1,1'-biphenyl]-2-yl)piperazine

  • 6-(3-Oxo[1][2][3]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

Procedure: Reductive Amination To a solution of 6-(3-Oxo[1][2][3]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (0.5 mmol) and 1-([1,1'-biphenyl]-2-yl)piperazine (0.5 mmol) in dichloromethane, sodium triacetoxyborohydride (0.75 mmol) is added. The reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Visualization of Synthetic Pathways

G cluster_0 Trazodone Synthesis cluster_1 Trazodone Analog Synthesis Piperazine_A 1-(3-chlorophenyl)piperazine Trazodone Trazodone Piperazine_A->Trazodone N-Alkylation Alkylating_Agent_A 2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Alkylating_Agent_A->Trazodone Piperazine_B 1-([1,1'-biphenyl]-2-yl)piperazine Analog Trazodone Analog Piperazine_B->Analog Reductive Amination Alkylating_Agent_B 6-(3-Oxo...)-hexanal Alkylating_Agent_B->Analog

References

Cost-benefit analysis of different synthesis routes for 1-Methylpiperazin-2-one hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpiperazin-2-one hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides a detailed comparison of two primary synthetic pathways to 1-Methylpiperazin-2-one, followed by its conversion to the hydrochloride salt. Experimental data is presented to support an objective cost-benefit analysis for researchers and process chemists.

Executive Summary

Two principal synthetic strategies for the preparation of 1-Methylpiperazin-2-one are evaluated:

  • Route 1: Reductive N-Alkylation and Cyclization of Piperazine-2-one. This two-step approach involves the initial synthesis of piperazine-2-one from ethylenediamine and ethyl chloroacetate, followed by a reductive N-methylation using formaldehyde.

  • Route 2: Direct Synthesis from N-Methylethylenediamine and Ethyl Chloroacetate. This method aims for a more direct one-step cyclization to form the 1-methylpiperazin-2-one ring.

This guide will delve into the detailed experimental protocols, cost analysis of starting materials, and a comparative summary of the two routes.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on a variety of factors including the cost of raw materials, achievable yield, purity of the final product, and the complexity of the procedure. The following table provides a quantitative comparison of the two routes for the synthesis of 1-Methylpiperazin-2-one.

ParameterRoute 1: From Piperazine-2-oneRoute 2: From N-Methylethylenediamine
Starting Materials Piperazine-2-one, Formaldehyde, Formic AcidN-Methylethylenediamine, Ethyl Chloroacetate
Overall Yield ~75%Data not available
Purity High purity achievable after distillationPurity is dependent on the success of the cyclization and purification
Key Advantages Established and reliable methodologyPotentially more atom-economical (fewer steps)
Key Disadvantages Two-step processLack of established, high-yield protocols
Cost of Starting Materials (per mole of product) ModeratePotentially lower if high yield is achieved

Experimental Protocols

Route 1: Reductive N-Alkylation of Piperazine-2-one

This route first requires the synthesis of the precursor, piperazine-2-one.

Step 1a: Synthesis of Piperazine-2-one

Experimental Protocol: In a reaction vessel, chloroethylamine is reacted with ethyl chloroacetate in an organic solvent such as toluene at 30°C. After 24 hours, ammonium acetate and a base (e.g., sodium carbonate) are added, and the mixture is heated to 80°C for another 24 hours. The resulting crude product is purified by recrystallization from an acetone-water mixture to yield piperazine-2-one. A reported yield for this reaction is 55%.

Step 1b: Synthesis of 1-Methylpiperazin-2-one

Experimental Protocol: To a solution of piperazine-2-one in a suitable solvent, formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction), are added. The reaction mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 1-methylpiperazin-2-one, is then isolated and purified by distillation.

Route 2: Direct Synthesis from N-Methylethylenediamine

Experimental Protocol: N-methylethylenediamine and ethyl chloroacetate are reacted in a suitable solvent, with a base to neutralize the hydrochloric acid formed during the reaction. The reaction is heated to promote intramolecular cyclization. The product, 1-methylpiperazin-2-one, would then be isolated and purified, likely through distillation. While this route is theoretically more direct, published high-yield protocols are not readily available, making it a higher-risk, higher-reward option for process development.

Final Step: Preparation of this compound

Experimental Protocol: The free base, 1-methylpiperazin-2-one, obtained from either route, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Cost-Benefit Analysis

A crucial aspect of selecting a synthesis route is the cost of the starting materials. The following table provides an approximate cost comparison based on currently available market prices.

ReagentRoute 1Route 2
Piperazine-2-one~$15/g-
Formaldehyde~$0.1/g-
Formic Acid~$0.2/g-
N-Methylethylenediamine-~$2/g
Ethyl Chloroacetate-~$0.1/g
Estimated Total Cost per Gram of Product Higher Potentially Lower

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

While Route 2 appears more cost-effective based on the price of starting materials, the lack of a well-defined, high-yield protocol makes it a less predictable and potentially more expensive route in practice due to lower yields and more complex purification. Route 1, although involving an additional step and more expensive starting materials, offers a more established and reliable pathway to the desired product.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the more established, two-step synthesis of this compound (Route 1).

Synthesis_Workflow cluster_0 Step 1a: Synthesis of Piperazine-2-one cluster_1 Step 1b: N-Methylation cluster_2 Final Step: Salt Formation chloroethylamine Chloroethylamine piperazinone Piperazin-2-one chloroethylamine->piperazinone Toluene, 30°C ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->piperazinone piperazinone_in Piperazin-2-one methylpiperazinone 1-Methylpiperazin-2-one piperazinone_in->methylpiperazinone Reflux formaldehyde Formaldehyde formaldehyde->methylpiperazinone formic_acid Formic Acid formic_acid->methylpiperazinone methylpiperazinone_in 1-Methylpiperazin-2-one hydrochloride 1-Methylpiperazin-2-one HCl methylpiperazinone_in->hydrochloride hcl HCl hcl->hydrochloride

Caption: Workflow for the synthesis of this compound via Route 1.

Conclusion

For researchers and drug development professionals requiring a reliable and well-documented synthesis of this compound, the two-step process starting from piperazine-2-one (Route 1) is the recommended approach. While the direct cyclization of N-methylethylenediamine (Route 2) presents a potentially more cost-effective and atom-economical alternative, it requires further process development and optimization to be considered a viable option for large-scale production. The final hydrochloride salt formation is a straightforward and high-yielding step that can be appended to either synthetic route for the free base.

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Comparative Guide to the Purity and Quality of Commercially Sourced 1-Methylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive purity analysis and quality control comparison of commercially available 1-Methylpiperazin-2-one hydrochloride, a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Objective experimental data and detailed analytical protocols are presented to aid in the selection of high-quality reagents for research and development.

This compound is a versatile intermediate used in the synthesis of a range of pharmaceuticals.[1] Given its role in the formation of final drug substances, the presence of impurities can have a significant impact on the safety and efficacy of the end product. Therefore, rigorous quality control and purity assessment are essential. This guide compares hypothetical products from four different commercial suppliers (Supplier A, B, C, and D) based on claimed purity and provides detailed methodologies for independent verification.

Comparative Purity Analysis

The purity of this compound from four different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents. The results are summarized in the table below.

SupplierStated Purity (%)HPLC Purity (%)qNMR Purity (% w/w)Residual Solvents (ppm)Notes
Supplier A >99.099.299.1Acetone: 50, Dichloromethane: <10High purity, low residual solvents.
Supplier B >98.098.598.3Acetone: 250, Toluene: 30Meets stated purity, higher levels of residual solvents.
Supplier C >95.096.195.8Not specifiedLower purity, potential for uncharacterized impurities.
Supplier D ≥95 (NMR)97.597.2Dichloromethane: 150Purity determined by NMR, consistent with other methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in water.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[2][3][4][5][6]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of D₂O.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° pulse sequence.

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 16

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Integrate a well-resolved signal of the analyte (e.g., the N-methyl singlet) and the signal of the internal standard (the olefinic protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons, and weights of the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[7][8][9][10][11]

  • Instrumentation: Headspace GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 35 to 350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizing the Quality Control Workflow

The following diagrams illustrate the experimental workflow for purity analysis and a decision-making process for quality control.

experimental_workflow cluster_sample Sample Reception cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_decision Decision Sample Receive Commercial 1-Methylpiperazin-2-one HCl HPLC HPLC Purity (Relative Purity) Sample->HPLC qNMR qNMR Purity (Absolute Purity) Sample->qNMR GCMS GC-MS Residual Solvent Analysis Sample->GCMS Compare Compare Data with Supplier Specifications HPLC->Compare qNMR->Compare GCMS->Compare Decision Meets QC Criteria? Compare->Decision Accept Accept Lot Decision->Accept Yes Reject Reject Lot Decision->Reject No

Purity analysis workflow for 1-Methylpiperazin-2-one HCl.

quality_control_decision_tree Start Start QC Check PurityCheck Purity > 98% (HPLC & qNMR)? Start->PurityCheck SolventCheck Residual Solvents < ICH Limits? PurityCheck->SolventCheck Yes Fail Material Fails QC PurityCheck->Fail No ImpurityCheck Any single unknown impurity > 0.1%? SolventCheck->ImpurityCheck Yes SolventCheck->Fail No Pass Material Passes QC ImpurityCheck->Pass No ImpurityCheck->Fail Yes

Decision tree for quality control of the intermediate.

Discussion of Potential Impurities

The synthesis of this compound can potentially introduce several types of impurities. These may include:

  • Starting materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.[11]

  • Degradation products: Impurities formed due to the instability of the compound under certain conditions.

A thorough analytical characterization, as outlined in this guide, is crucial for identifying and quantifying these potential impurities to ensure the suitability of the material for its intended use.

Conclusion

The quality and purity of this compound can vary between commercial suppliers. This guide provides a framework for the analytical evaluation of this important pharmaceutical intermediate. By employing a combination of HPLC, qNMR, and GC-MS, researchers can independently verify the purity and quality of their starting materials, leading to more reliable and reproducible research outcomes in the drug development process. It is recommended to request a Certificate of Analysis from the supplier and to perform in-house verification of critical quality attributes.

References

Benchmarking 1-Methylpiperazin-2-one Hydrochloride: A Comparative Guide for Synthetic Strategy in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Established vs. Hypothetical Synthesis of Aripiprazole: A Comparative Overview

The synthesis of Aripiprazole is a multi-step process that typically involves the coupling of a substituted piperazine moiety with a quinolinone core structure. The following sections detail the established industrial synthesis and a proposed alternative route using 1-Methylpiperazin-2-one hydrochloride.

Table 1: Comparison of Precursors for Aripiprazole Synthesis
FeatureEstablished Precursor: 1-(2,3-dichlorophenyl)piperazineSubject of Comparison: this compound
Commercial Availability Readily available from various chemical suppliers.Available from several chemical suppliers.
Role in Synthesis Direct precursor for the final coupling step.Requires modification before it can be used in the synthesis of Aripiprazole.
Synthetic Steps to Final Product Typically a one-step coupling with the quinolinone fragment.Requires a multi-step conversion to a suitable piperazine intermediate.
Potential Advantages Well-established, high-yielding reaction.Potentially offers a different route to novel analogues.
Potential Disadvantages Synthesis of the precursor itself can be complex.The proposed multi-step conversion may result in a lower overall yield.

Established Synthetic Pathway to Aripiprazole

The most common and industrially scalable synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][2]

Established_Aripiprazole_Synthesis cluster_0 Precursor Synthesis cluster_1 Quinolinone Core Synthesis cluster_2 Final Coupling Step 2,3-dichloroaniline 2,3-dichloroaniline DCPP 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->DCPP Cyclization bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->DCPP Aripiprazole Aripiprazole DCPP->Aripiprazole N-alkylation (Yield: 85-90%) 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one BBQ 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->BBQ Etherification 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->BBQ BBQ->Aripiprazole

Established synthetic pathway for Aripiprazole.
Table 2: Performance Data for the Established Aripiprazole Synthesis

StepReactantsReagents/ConditionsYieldReference
Etherification 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutaneK₂CO₃, DMF, 60°C, 4hNot specified in all sources, but is a standard high-yielding reaction.[3]
N-alkylation 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazineNa₂CO₃, Ethanol, Reflux, 6h85-90%[4]

Hypothetical Synthetic Pathway to Aripiprazole from this compound

To utilize this compound as a precursor for Aripiprazole, a series of transformations would be necessary to convert it into a suitable piperazine intermediate. This hypothetical pathway illustrates the required chemical modifications.

Hypothetical_Aripiprazole_Synthesis cluster_0 Precursor Modification cluster_1 Final Product Synthesis MPOH 1-Methylpiperazin-2-one hydrochloride MP 1-Methylpiperazine MPOH->MP Reduction DMP 1-(2,3-dichlorophenyl)-4-methylpiperazine MP->DMP Buchwald-Hartwig amination DCPP_hypo 1-(2,3-dichlorophenyl)piperazine DMP->DCPP_hypo N-demethylation Aripiprazole_hypo Aripiprazole DCPP_hypo->Aripiprazole_hypo N-alkylation BBQ_hypo 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one BBQ_hypo->Aripiprazole_hypo

Hypothetical synthetic pathway for Aripiprazole.
Discussion of the Hypothetical Pathway

This proposed route highlights the additional synthetic steps required to utilize this compound. The initial reduction of the lactam functionality to the corresponding amine would be followed by an N-arylation, for instance, a Buchwald-Hartwig amination with 1,2,3-trichlorobenzene. The final step in preparing the key intermediate would be a selective N-demethylation to yield 1-(2,3-dichlorophenyl)piperazine. While chemically feasible, each of these additional steps would likely impact the overall yield and cost-effectiveness of the synthesis compared to the established route that uses the pre-formed 1-(2,3-dichlorophenyl)piperazine.

Experimental Protocols

Below is a representative experimental protocol for the N-alkylation of a piperazine derivative, which is a key step in the synthesis of many CNS drugs, including Aripiprazole.

General Protocol for N-alkylation of a Piperazine Derivative

This protocol is adapted from established procedures for the synthesis of Aripiprazole.[5]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1 equivalent)

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 equivalent)

  • Anhydrous sodium carbonate (2 equivalents)

  • Ethanol (technical grade)

Procedure:

  • To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (29.8 g, 0.1 mol) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g, 0.1 mol) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (23.3 g, 0.2 mol).

  • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the reaction mixture and filter the resulting solid.

  • Suspend the collected solid in 50 mL of technical ethanol and heat to reflux for 10 minutes.

  • Filter the hot suspension to remove insoluble inorganic salts.

  • Combine the filtrates, bring to reflux, and then allow to cool to room temperature for crystallization (approximately 12 hours).

  • Collect the crystalline Aripiprazole by filtration and dry to a constant weight.

Expected Outcome:

This procedure is reported to yield Aripiprazole with a purity of over 99% and in a yield of approximately 85%.[5]

Experimental_Workflow Start Start Mix_Reactants Mix 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine HCl, and Na₂CO₃ in Ethanol Start->Mix_Reactants Reflux Reflux for 12 hours Mix_Reactants->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Incomplete Cool_Filter Cool and filter the solid Monitor->Cool_Filter Complete Resuspend_Reflux Resuspend in Ethanol and reflux for 10 min Cool_Filter->Resuspend_Reflux Filter_Hot Filter hot to remove inorganic salts Resuspend_Reflux->Filter_Hot Crystallize Combine filtrates and allow to crystallize Filter_Hot->Crystallize Isolate_Dry Isolate and dry the Aripiprazole product Crystallize->Isolate_Dry End End Isolate_Dry->End

Workflow for the N-alkylation step in Aripiprazole synthesis.

Conclusion

While this compound is a readily available piperazine derivative, its direct application in the synthesis of complex CNS drugs like Aripiprazole would necessitate a multi-step conversion to a suitable intermediate. This contrasts with the more direct and high-yielding approach offered by established precursors such as 1-(2,3-dichlorophenyl)piperazine. The hypothetical pathway outlined in this guide serves to illustrate the synthetic considerations and potential challenges, such as a lower overall yield and increased step count, that researchers may encounter. However, the exploration of alternative building blocks like this compound could be valuable in the context of synthesizing novel analogues or exploring different intellectual property landscapes. Further experimental investigation is required to quantitatively benchmark the performance of this compound in these and other synthetic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpiperazin-2-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylpiperazin-2-one hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

This compound is classified as a compound that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective apparel is required.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through standard drainage systems.

Phase 1: Waste Collection and Segregation

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Store solids and solutions in separate, appropriately labeled containers.

Phase 2: Storage in a Satellite Accumulation Area (SAA)

  • Location:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation.

  • Storage Conditions:

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store the container in a cool, dry place away from incompatible materials.

Phase 3: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS):

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Provide Necessary Documentation:

    • Be prepared to provide the EHS team with accurate information about the waste, including its chemical composition and quantity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
CAS Number 109384-27-2

Experimental Protocols: Not Applicable for Disposal

Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not recommended for implementation in a standard laboratory setting. Such procedures can be hazardous and may violate regulatory requirements. The established and safest protocol is collection and disposal by a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal start Start: Generation of 1-Methylpiperazin-2-one hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store Sealed Container in Satellite Accumulation Area (SAA) collect->saa Secure Storage ehs Contact Institutional EHS for Waste Pickup saa->ehs Initiate Disposal pickup Waste Collected by Approved Disposal Vendor ehs->pickup end End: Proper Disposal Completed pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Essential Safety and Logistical Information for Handling 1-Methylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 1-Methylpiperazin-2-one hydrochloride.

This document provides critical safety protocols and logistical procedures to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation before use and change them frequently.
Body Protection Laboratory coat or chemical-resistant apronA lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

    • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Weighing and Transfer :

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula, scoop) for transferring the solid. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • During Operation :

    • Keep all containers with the chemical tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Clean all contaminated surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and wipes) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this chemical should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Waste Segregation :

    • Do not mix this waste with other waste streams unless their compatibility is known.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers should be disposed of in accordance with institutional and local regulations.

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep Don Appropriate PPE setup Prepare Workspace in Fume Hood prep->setup weigh Weigh Compound setup->weigh transfer Transfer and/or Prepare Solution weigh->transfer operate Perform Experiment transfer->operate decontaminate Decontaminate Glassware and Surfaces operate->decontaminate remove_ppe Remove and Dispose of PPE operate->remove_ppe dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate->dispose_liquid wash Wash Hands Thoroughly remove_ppe->wash document Document Experiment wash->document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazin-2-one hydrochloride
Reactant of Route 2
1-Methylpiperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.